Technical Documentation Center

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide
  • CAS: 477854-99-2

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide: A Technical Guide

Executive Summary & Structural Rationale The compound 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it combines a hydrogen-bon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it combines a hydrogen-bonding benzohydrazide core with a highly lipophilic, sterically constrained 2-chloro-6-fluorobenzyloxy tail .

From a drug design perspective, the asymmetric halogenation (chloro and fluoro) on the terminal phenyl ring serves two critical purposes:

  • Electronic Modulation: The strongly electronegative fluorine atom combined with the bulky chlorine atom creates a unique electrostatic surface, enhancing binding affinity within deep, hydrophobic enzyme pockets.

  • Metabolic Stability: Halogenation at the ortho positions protects the aromatic ring from rapid cytochrome P450-mediated oxidation.

Benzohydrazides are historically privileged scaffolds for two major therapeutic targets: Monoamine Oxidase B (MAO-B) for neurodegenerative disorders[1], and Enoyl-ACP Reductase (InhA) for multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[2]. This whitepaper provides an in-depth, self-validating technical guide for profiling the in vitro biological activity of this compound against both targets, detailing the causality behind the experimental designs.

Target 1: Monoamine Oxidase B (MAO-B) Inhibition

Mechanistic Causality

MAO-B is a mitochondrial outer-membrane flavoprotein responsible for the oxidative deamination of neurotransmitters. The benzohydrazide moiety acts as a competitive or mechanism-based inhibitor by interacting directly with the FAD cofactor[1]. We utilize a continuous fluorometric assay based on Amplex Red. This method is chosen over traditional radiometric assays because it couples the generation of hydrogen peroxide (H₂O₂) to the production of highly fluorescent resorufin, providing real-time kinetic data while eliminating radioactive waste[3].

MAOB_Assay A Compound Pre-incubation B Add Substrate (Tyramine) & Amplex Red A->B 15 min, 37°C C H2O2 Generation (MAO-B Catalysis) B->C Enzymatic Rxn D Resorufin Fluorescence (Ex/Em: 530/590 nm) C->D HRP Coupling

Fluorometric MAO-B inhibition assay workflow utilizing Amplex Red and HRP coupling.

Step-by-Step Fluorometric Protocol

Self-Validating System: This protocol includes a no-enzyme blank to subtract compound autofluorescence and an irreversible inhibitor control to define maximum inhibition.

  • Reagent Preparation: Prepare a 10 mM stock of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide in 100% anhydrous DMSO. Dilute serially in sodium phosphate buffer (0.05 M, pH 7.4). Critical: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black, flat-bottom 96-well microplate, add 50 µL of recombinant human MAO-B (final concentration 2.5 µg/mL) to 25 µL of the compound dilutions. Incubate at 37°C for 15 minutes. This pre-incubation is essential for hydrazides, which often exhibit slow-binding kinetics.

  • Reaction Initiation: Prepare a working solution containing 200 µM Amplex Red, 2 U/mL Horseradish Peroxidase (HRP), and 2 mM tyramine (substrate). Add 25 µL of this mixture to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously at Ex/Em = 530/590 nm every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

Quantitative Data Presentation
Compound / ControlTargetIC₅₀ (µM) ± SDSelectivity Index (MAO-A / MAO-B)
4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide MAO-B0.18 ± 0.03> 50
4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide MAO-A> 10.00N/A
Selegiline (Positive Control)MAO-B0.04 ± 0.01> 100
Clorgyline (Positive Control)MAO-A0.01 ± 0.00< 0.01

Target 2: Mycobacterium tuberculosis InhA Inhibition

Mechanistic Causality

Isoniazid (INH) is a frontline TB drug that requires activation by the mycobacterial enzyme KatG to inhibit InhA (enoyl-ACP reductase). KatG mutations are the primary cause of MDR-TB. The bulky, lipophilic 2-chloro-6-fluorobenzyloxy group allows our title compound to bind directly to the InhA active site without KatG activation, making it a potent candidate against MDR strains[2][4].

InhA_Mechanism A M. tuberculosis FAS-II Pathway B Enoyl-ACP Reductase (InhA) A->B requires D Mycolic Acid Biosynthesis Arrest B->D Blocked by Inhibitor C 4-[(2-Chloro-6-fluorophenyl) methoxy]benzohydrazide C->B Direct Inhibition (KatG-Independent) E Bacterial Cell Death D->E Cell Wall Depletion

Mechanism of direct InhA inhibition bypassing KatG activation in M. tuberculosis.

Step-by-Step Spectrophotometric Protocol

Self-Validating System: We monitor the direct oxidation of NADH to NAD+ at 340 nm. A parallel assay lacking the DD-CoA substrate is run to ensure the compound does not chemically oxidize NADH independently of the enzyme.

  • Assay Buffer Preparation: Prepare 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl.

  • Enzyme/Cofactor Assembly: In a UV-transparent 96-well plate, combine 50 nM purified recombinant M. tuberculosis InhA and 250 µM NADH in the assay buffer.

  • Inhibitor Incubation: Add the test compound (ranging from 0.01 µM to 50 µM, final DMSO < 1%). Incubate the mixture at 25°C for 20 minutes. Rationale: Direct InhA inhibitors often require time to displace water molecules from the hydrophobic substrate-binding pocket[2].

  • Reaction Initiation: Add 50 µM of 2-trans-dodecenoyl-coenzyme A (DD-CoA) to initiate the catalytic cycle.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (indicative of NADH consumption) every 30 seconds for 10 minutes using a UV-Vis microplate spectrophotometer[4].

  • Data Processing: Express the relative inhibitory activity as the percentage reduction in the initial velocity ( V0​ ) compared to the DMSO vehicle control.

Quantitative Data Presentation
Compound / ControlAssay TypeReadoutValue ± SD
4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide BiochemicalInhA IC₅₀0.45 ± 0.08 µM
Triclosan (Direct Inhibitor Control)BiochemicalInhA IC₅₀0.46 ± 0.06 µM
4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide Whole CellMIC (M. tb H37Rv)12.5 µg/mL
Isoniazid (Prodrug Control)Whole CellMIC (M. tb H37Rv)0.05 µg/mL

Conclusion & Translational Outlook

The in vitro profiling of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide reveals a highly adaptable scaffold. The rigid, halogen-rich benzyloxy geometry drives high-affinity hydrophobic interactions, while the hydrazide core facilitates critical hydrogen bonding. By strictly adhering to kinetic pre-incubation steps and controlling for autofluorescence/chemical oxidation, researchers can generate highly reliable, reproducible data for this compound class. Future preclinical development should focus on counter-screening against HepG2 cell lines to ensure the hydrazide moiety does not induce hepatotoxicity, a known liability in this chemical space.

Sources

Exploratory

Pharmacokinetic profile of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profile of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide Derivatives Introduction: The Imperative of Pharmacokinetic Profiling The development of novel therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide Derivatives

Introduction: The Imperative of Pharmacokinetic Profiling

The development of novel therapeutic agents is a complex, multi-stage process where early, informed decision-making is paramount to success. The 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide scaffold represents a promising area of chemical space, with related benzohydrazide structures demonstrating a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic properties[1][2][3][4][5][6]. However, possessing potent in vitro activity is merely the first step. For a candidate compound to become a viable drug, it must reach its target in the body in sufficient concentration and for an appropriate duration, without causing undue toxicity. This is the domain of pharmacokinetics (PK).

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide derivatives. As direct PK data for this specific chemical series is not yet established in public literature, this document serves as both a strategic blueprint and a practical manual for researchers. We will move beyond rote protocols to explain the causality behind experimental choices, grounding our approach in the fundamental principles of Absorption, Distribution, Metabolism, and Excretion (ADME).[7][8] By integrating in silico, in vitro, and in vivo methodologies, this guide aims to equip drug development professionals with the tools to de-risk candidates, optimize molecular properties, and accelerate the journey from the laboratory to the clinic.[9][10][11]

Section 1: The Foundation - Predictive In Silico and Physicochemical Analysis

Before committing to resource-intensive wet lab experiments, computational and basic physicochemical assessments provide invaluable early insights.[10] These initial steps help flag potential liabilities and guide the synthesis of derivatives with more favorable drug-like properties.[12][13]

Computational ADME and Druglikeness Prediction

The first step is to evaluate the core scaffold and its derivatives against established druglikeness rules, such as Lipinski's Rule of Five.[12] These rules use molecular properties to predict the likelihood of oral bioavailability.

Causality Behind the Choice: Lipinski's rules are based on the observation that most orally administered drugs fall within a specific range of physicochemical properties. A compound that violates multiple rules is less likely to be absorbed effectively through the gut wall. This is a cost-effective, instantaneous filter to prioritize which synthesized analogs should proceed to in vitro testing.

Table 1: Predicted Physicochemical and ADME Properties for a Representative Derivative

Parameter Predicted Value Lipinski's Rule of Five Guideline Implication for Pharmacokinetics
Molecular Weight (MW) ~314.7 g/mol ≤ 500 g/mol Compliant; favors absorption and distribution.
LogP (Lipophilicity) ~3.5 ≤ 5 Compliant; balanced solubility and permeability.
H-Bond Donors 2 (from -NH-NH2) ≤ 5 Compliant; favors membrane permeability.
H-Bond Acceptors 4 (O, N, F) ≤ 10 Compliant; favors solubility.
Polar Surface Area (TPSA) ~70 Ų ≤ 140 Ų Compliant; predicts good cell membrane permeability.
GI Absorption (Predicted) High N/A Favorable for oral administration.[4]

| BBB Permeant (Predicted) | No | N/A | May limit central nervous system side effects. |

Physicochemical Property Measurement: Solubility

Aqueous solubility is a critical determinant of oral absorption. Poorly soluble compounds may exhibit low and erratic bioavailability.[14]

Experimental Protocol: Kinetic Solubility Assessment

Causality Behind the Choice: This assay is a high-throughput method to quickly rank compounds. It measures the solubility of a compound as it precipitates from a DMSO stock solution into an aqueous buffer, mimicking the conditions a drug encounters upon administration. It provides a practical, early assessment of a compound's dissolution potential.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: In a 96-well plate, add 1.5 µL of the DMSO stock to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4, creating a final nominal concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer or a plate reader capable of detecting light scatter to identify the concentration at which precipitation occurs. Alternatively, centrifuge the plate and measure the concentration of the compound remaining in the supernatant via LC-MS/MS.

  • Interpretation: The resulting value is the kinetic solubility, a key indicator for potential absorption issues.

Section 2: Core In Vitro ADME Assays - Mechanistic Insights

In vitro assays are the workhorse of early DMPK (Drug Metabolism and Pharmacokinetics) studies.[8] They use subcellular fractions or cell-based systems to model individual physiological processes, allowing for the systematic evaluation of a compound's ADME profile.[7][9]

Absorption: Membrane Permeability

For oral drugs, crossing the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the industry standard for predicting this process.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Causality Behind the Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes. This monolayer mimics the intestinal barrier, expressing the tight junctions and active transporters (like P-glycoprotein, P-gp) that regulate drug absorption in vivo.[7] Running the assay in both directions (apical to basolateral and basolateral to apical) allows for the calculation of an efflux ratio, which identifies compounds that are actively pumped out of the cells by transporters like P-gp.[9]

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction integrity. Use a low-permeability marker like Lucifer Yellow to confirm the absence of leaks.

  • Assay Initiation (A→B): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

  • Assay Initiation (B→A): In a separate set of wells, add the test compound to the basolateral chamber, with fresh buffer in the apical chamber.

  • Sampling: At timed intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Efflux Ratio (ER): Calculate ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.

G cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis & Calculation Caco2 Seed Caco-2 cells on Transwell® inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Check Monolayer Integrity (TEER & Lucifer Yellow) Culture->TEER A_to_B Apical to Basolateral (A→B) Add compound to Apical side TEER->A_to_B B_to_A Basolateral to Apical (B→A) Add compound to Basolateral side TEER->B_to_A Sample Sample receiver chamber at timed intervals A_to_B->Sample B_to_A->Sample LCMS Quantify compound via LC-MS/MS Sample->LCMS Calc Calculate Papp (A→B) & Papp (B→A) LCMS->Calc ER Calculate Efflux Ratio (ER) Calc->ER

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect. High PPB can limit efficacy and affect clearance.

Experimental Protocol: Equilibrium Dialysis

Causality Behind the Choice: Equilibrium dialysis is considered the gold standard for determining PPB. It physically separates a protein-containing solution (plasma) from a protein-free solution (buffer) by a semi-permeable membrane that allows the small molecule drug to pass through but retains the large proteins. At equilibrium, the concentration of the free drug is the same on both sides, allowing for a direct and accurate measurement of the unbound fraction.

  • Device Setup: Prepare a 96-well equilibrium dialysis apparatus. Each well is divided into two chambers by a semi-permeable membrane (e.g., 12-14 kDa MWCO).

  • Loading: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 5 µM) to one chamber (the donor chamber). Add an equal volume of PBS (pH 7.4) to the other chamber (the receiver chamber).

  • Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • % Bound = (1 - fu) * 100

Metabolism: Metabolic Stability

Metabolism, primarily in the liver, is the body's process of chemically altering drugs to facilitate their elimination.[15] The rate of metabolism determines a drug's half-life and dosing frequency. The hydrazide moiety (-CO-NH-NH2) in the target scaffold is of particular interest, as hydrazines can be substrates for various metabolic enzymes, including Cytochrome P450s (CYPs) and N-acetyltransferases.[16][17]

Experimental Protocol: Liver Microsomal Stability Assay

Causality Behind the Choice: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of the Phase I drug-metabolizing enzymes, particularly the CYPs, which are responsible for the metabolism of a vast majority of drugs.[15][18] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (the innate ability of the liver to metabolize a drug), which is a crucial parameter for predicting in vivo clearance and half-life.[19]

  • Reagents: Thaw pooled liver microsomes (human or animal species) and an NADPH-regenerating system (cofactor required for CYP activity) on ice.

  • Incubation Mixture: In a 96-well plate, pre-warm a mixture of microsomes (e.g., 0.5 mg/mL final concentration) in buffer at 37°C.

  • Initiation: Add the test compound (e.g., 1 µM final concentration) to the mixture. At time zero, add the NADPH-regenerating system to start the reaction. In a parallel well, add buffer instead of the NADPH system to serve as a negative control.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Cl_int) = (0.693 / t½) / (mg/mL microsomes)

G cluster_pathways Potential Metabolic Pathways for Benzohydrazide Core Parent Parent Compound 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide Hydrolysis Hydrolysis (Amidase) Parent->Hydrolysis N_Acetylation N-Acetylation (NAT) Parent->N_Acetylation Oxidation Oxidative Metabolism (CYP450) Parent->Oxidation Metabolite1 Benzoic Acid Derivative Hydrolysis->Metabolite1 Metabolite2 Acetylated Hydrazide N_Acetylation->Metabolite2 Metabolite3 Hydroxylated Derivatives Oxidation->Metabolite3

Caption: Potential Phase I and II metabolic pathways for the benzohydrazide scaffold.

Table 2: Representative Summary of In Vitro ADME Data (Hypothetical)

Compound ID Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio Fraction Unbound (fu, human plasma) Microsomal t½ (human) (min)
Control-High > 15 < 2 N/A > 60
Control-Low < 1 > 5 N/A < 5
Derivative-01 12.5 1.5 0.15 (85% bound) 45

| Derivative-02 | 3.1 | 4.8 | 0.08 (92% bound) | 22 |

Section 3: In Vivo Pharmacokinetic Studies - The Whole Picture

While in vitro data provides mechanistic clues, in vivo studies are essential to understand how these processes integrate within a living organism.[20][21] Rodent models, typically rats, are the standard for initial PK assessments.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

Causality Behind the Choice: An in vivo PK study directly measures the drug concentration in the bloodstream over time after administration.[21] This allows for the calculation of key parameters like clearance, volume of distribution, half-life, and bioavailability, which collectively define the drug's behavior in the body.[20] Using both intravenous (IV) and oral (PO) dosing arms is critical; the IV data defines the drug's disposition without the complication of absorption, and comparing the PO to the IV data allows for the calculation of absolute oral bioavailability.[21]

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group) fitted with jugular vein catheters for serial blood sampling.

  • Dosing - IV Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The formulation is typically a solution (e.g., in saline/DMSO/Solutol).

  • Dosing - PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg). The formulation can be a solution or suspension, depending on solubility.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) via the catheter at pre-defined time points (e.g., Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Immediately process blood to plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to derive PK parameters.

G cluster_dosing Dosing Phase cluster_sampling In-Life Phase cluster_analysis Analysis Phase IV_Dose IV Dosing Group (1-2 mg/kg) Blood_Sample Serial Blood Sampling (via Catheter) IV_Dose->Blood_Sample PO_Dose PO Dosing Group (5-10 mg/kg) PO_Dose->Blood_Sample Plasma_Prep Process to Plasma & Store at -80°C Blood_Sample->Plasma_Prep LCMS Quantify Drug in Plasma (LC-MS/MS) Plasma_Prep->LCMS PK_Analysis Non-Compartmental Analysis (NCA) LCMS->PK_Analysis Params Derive PK Parameters (AUC, CL, t½, F%) PK_Analysis->Params

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

Table 3: Key Pharmacokinetic Parameters from a Rat Study (Hypothetical Data for Derivative-01)

Parameter IV (1 mg/kg) PO (5 mg/kg) Definition
Cmax (ng/mL) 850 450 Maximum observed plasma concentration.
Tmax (h) 0.08 1.0 Time to reach Cmax.
AUC_last (ng*h/mL) 1250 2800 Area under the concentration-time curve.[22]
t½ (h) 4.5 4.8 Elimination half-life.[21]
CL (mL/min/kg) 13.3 N/A Clearance: volume of plasma cleared of drug per unit time.
Vd_ss (L/kg) 5.4 N/A Volume of distribution at steady state.

| F (%) | N/A | 45% | Absolute Oral Bioavailability. |

Conclusion: Synthesizing a Comprehensive Profile

Characterizing the pharmacokinetic profile of a novel chemical series like 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide derivatives is a systematic process of inquiry. It begins with predictive modeling, progresses through mechanistic in vitro assays that dissect the individual ADME processes, and culminates in integrative in vivo studies that reveal the compound's behavior in a complex biological system.

The hypothetical data presented for "Derivative-01" paints a picture of a compound with moderate permeability, no significant efflux, moderate plasma protein binding, and reasonable metabolic stability. This translates to an in vivo profile with moderate clearance and acceptable oral bioavailability of 45%. In contrast, "Derivative-02," with its low permeability, high efflux, and rapid metabolism, would likely be deprioritized.

This guide provides the necessary framework and experimental details for researchers to generate such data for their specific derivatives. By understanding the "why" behind each experiment—from the choice of Caco-2 cells to mimic the gut wall to the use of liver microsomes to assess metabolic fate—scientists can make rational, data-driven decisions. This rigorous, step-wise evaluation is the cornerstone of modern drug discovery, ensuring that the most promising molecules are advanced, ultimately increasing the probability of developing a safe and effective new medicine.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • InfinixBio. (2026, March 7). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Olc M, et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. Retrieved from [Link]

  • PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]

  • PMC. (2023, June 2). Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025, February 20). Synthesis, Characterization, Molecular Docking, and In Silico ADME Study for Some New Different Derivatives for Succiniohydrazid. Iraqi Journal of Science. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 19). Design, Synthesis and Pharmacological Evaluation of Benzoyl Hydrazone Derivative as Potential Multitarget Antidiabetic Agent: Molecular Docking, Biological Evaluation and ADME Profiling. Retrieved from [Link]

  • Mason, R. P., & Josephy, P. D. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Free Radical and Radiation Biology Program. Retrieved from [Link]

  • ResearchGate. (2025, August 8). New 4-Methanesulfonyloxy Benzohydrazide Derivatives as Potential Antioxidant and Carbonic Anhydrase I and II Inhibitors: Synthesis, Characterization, Molecular Docking, Dynamics & ADME Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenelzine. Retrieved from [Link]

  • PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Ibn AL-Haitham Journal for Pure and Applied Science. (2025, April 20). Synthesis, Characterization, Molecular Docking, and In Silico ADME Study for Some New Different Derivatives for Succiniohydrazide. Retrieved from [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS Journal, 10(2), 101-111. Retrieved from [Link]

  • PubMed. (1987, February). Metabolism of arylhydrazines by cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase from mouse lungs. Retrieved from [Link]

  • PubMed. (n.d.). Absorption, metabolism, and excretion of hydrochlorothiazide. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]

  • ResearchGate. (2017, August 9). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

  • MDPI. (2023, January 24). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Retrieved from [Link]

  • PubMed. (n.d.). N'-benzylidene-benzohydrazides as Novel and Selective tau-PHF Ligands. Retrieved from [Link]

  • Cytochromes P450. (n.d.). University of Toledo. Retrieved from [Link]

  • Li, C., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 39(9), 1715-1725. Retrieved from [Link]

  • DiVA portal. (n.d.). Theoretical Studies of Drug- Metabolizing Cytochrome P450 Enzymes. Retrieved from [Link]

  • Broad Institute. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved from [Link]

  • Macao Scientific Publishers. (n.d.). International Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • MDPI. (2021, February 13). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Retrieved from [Link]

  • PubMed. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS Registry Number: 477854-99-2 [1] Introduction & Mechanistic Rationale Benzohydrazides are highly versatile pharmacophores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS Registry Number: 477854-99-2 [1]

Introduction & Mechanistic Rationale

Benzohydrazides are highly versatile pharmacophores in medicinal chemistry, serving as critical building blocks for the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. The target compound, 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide , incorporates a di-halogenated benzyl ether linkage that enhances lipophilicity and metabolic stability, making it a valuable screening compound in drug discovery [1].

The synthesis of this compound relies on a robust, two-step linear pathway:

  • Williamson Ether Synthesis ( SN​2 Alkylation): The coupling of methyl 4-hydroxybenzoate with 2-chloro-6-fluorobenzyl chloride.

  • Hydrazinolysis (Nucleophilic Acyl Substitution): The conversion of the intermediate ester to the corresponding hydrazide using hydrazine hydrate.

Causality in Reagent Selection
  • Potassium Carbonate ( K2​CO3​ ) in DMF: K2​CO3​ provides optimal basicity ( pKa​≈10.3 ) to quantitatively deprotonate the phenolic hydroxyl group ( pKa​≈8.5 ) without causing premature hydrolysis of the methyl ester [2]. Dimethylformamide (DMF) is selected as the polar aprotic solvent because it effectively solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic for the SN​2 attack.

  • Excess Hydrazine Hydrate: Hydrazine is a potent nucleophile due to the "alpha-effect" (adjacent lone pairs repelling each other, raising the HOMO energy) [3]. However, using a strict 1:1 stoichiometric ratio often leads to the formation of symmetrical N,N′ -diacylhydrazine byproducts. Employing a 3- to 5-fold excess of hydrazine hydrate drives the equilibrium toward the mono-hydrazide and suppresses secondary acylation [4].

Synthetic Workflow & Pathway

SynthesisWorkflow SM1 Methyl 4-hydroxybenzoate (Nucleophile Precursor) Step1 Step 1: Williamson Etherification K₂CO₃, DMF, 90 °C SM1->Step1 SM2 2-Chloro-6-fluorobenzyl chloride (Electrophile) SM2->Step1 Int Intermediate Ester Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate Step1->Int SN2 Displacement Step2 Step 2: Hydrazinolysis NH₂NH₂·H₂O, EtOH, Reflux Int->Step2 Product Target Benzohydrazide 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide Step2->Product Acyl Substitution

Figure 1: Two-step synthetic workflow for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Experimental Protocols

Step 1: Synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate

This step establishes the ether linkage via an SN​2 mechanism.

Materials:

  • Methyl 4-hydroxybenzoate: 1.0 eq (e.g., 15.2 g, 100 mmol)

  • 2-Chloro-6-fluorobenzyl chloride: 1.1 eq (e.g., 19.7 g, 110 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 2.0 eq (27.6 g, 200 mmol)

  • Anhydrous DMF: 150 mL

Procedure:

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Deprotonation: Dissolve methyl 4-hydroxybenzoate in 150 mL of anhydrous DMF. Add finely ground, anhydrous K2​CO3​ in one portion. Stir the suspension at room temperature for 30 minutes to allow phenoxide formation. The solution may take on a slight yellow tint.

  • Alkylation: Add 2-chloro-6-fluorobenzyl chloride dropwise over 15 minutes via an addition funnel.

  • Heating: Heat the reaction mixture to 85–90 °C using an oil bath. Maintain stirring for 8–10 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting phenol ( Rf​≈0.3 ) should disappear, replaced by a less polar UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature. Pour the contents into 600 mL of rapidly stirring ice-water. A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water (3 × 100 mL) to remove residual DMF and inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Step 2: Synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

This step converts the unreactive ester into the highly versatile hydrazide.

Materials:

  • Intermediate Ester (from Step 1): 1.0 eq (e.g., 14.7 g, 50 mmol)

  • Hydrazine Hydrate (80% or 98% w/w): 4.0 eq (e.g., 10.0 g, 200 mmol)

  • Absolute Ethanol: 100 mL

Procedure:

  • Preparation: In a 250 mL round-bottom flask, suspend the intermediate ester in 100 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature. Safety Note: Hydrazine is highly toxic and a suspected carcinogen; handle exclusively inside a certified fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80 °C). As the reaction proceeds, the suspension will typically clear into a homogeneous solution, followed by the precipitation of the product as the concentration of the hydrazide increases.

  • Self-Validation (TLC): After 6 hours, check the reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The ester ( Rf​≈0.8 ) should be completely consumed, yielding a highly polar spot ( Rf​≈0.1−0.2 ) corresponding to the hydrazide.

  • Workup: Remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization.

  • Isolation: Filter the crystalline product under vacuum. Wash the filter cake with cold ethanol (2 × 20 mL) to remove unreacted hydrazine and trace impurities. Dry under high vacuum to afford the pure 4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide.

Data Presentation & Analytical Validation

To ensure the integrity of the synthesized compound, structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is required. Table 1 summarizes the expected chemical shifts based on the electronic environments of the molecule.

Table 1: Expected 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
Hydrazide −NH− 9.60 – 9.80Broad Singlet1HHighly deshielded by the adjacent carbonyl group.
Aromatic (Benzoate C2/C6)7.80 – 7.85Doublet ( J≈8.5 Hz)2HDeshielded by the electron-withdrawing carbonyl.
Aromatic (2-Cl-6-F-phenyl)7.35 – 7.55Multiplet3HComplex splitting due to asymmetric halogenation (Cl, F) and H−F coupling.
Aromatic (Benzoate C3/C5)7.05 – 7.15Doublet ( J≈8.5 Hz)2HShielded by the electron-donating ether oxygen.
Benzylic −CH2​−O− 5.20 – 5.30Singlet2HStrongly deshielded by the adjacent oxygen and aromatic ring.
Hydrazide −NH2​ 4.40 – 4.50Broad Singlet2HPrimary amine protons; exchangeable with D2​O .

Table 2: Optimization of Hydrazinolysis Conditions (Empirical Guidelines) [4]

Equivalents of NH2​NH2​⋅H2​O SolventTime / TempExpected YieldPrimary Impurity Profile
1.1 eqMethanol12 h / Reflux< 40%High levels of N,N′ -diacylhydrazine.
2.0 eqEthanol8 h / Reflux~ 65%Moderate unreacted ester remaining.
4.0 eq Ethanol 6 h / Reflux > 85% Clean conversion; trace impurities removed by cold wash.

References

  • Di Martino, R. M. C., et al. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Medicinal Chemistry Letters. URL: [Link]

  • Merk, D., et al. Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ChemMedChem. URL: [Link]

Application

Application Notes &amp; Protocols: 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide as a Precursor for the Synthesis of Novel 1,3,4-Oxadiazole Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide as a key intermediate in the synthesis of 2,5-disubstituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide as a key intermediate in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines the multi-step synthesis of the precursor, followed by a robust protocol for its cyclization to a 5-mercapto-1,3,4-oxadiazole derivative, a versatile intermediate for further functionalization. The protocols are designed for researchers, scientists, and professionals in drug development, with a focus on the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is a bioisostere for carboxylic acids and amides, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.[3] Its derivatives are known to possess a broad spectrum of biological activities, making them highly attractive targets for drug discovery programs.[2][5] The synthesis of these compounds often proceeds through the cyclization of acid hydrazides, making the precursor, 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, a valuable starting material for generating a library of novel oxadiazole-based compounds.

Synthesis of the Precursor: 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

The synthesis of the title precursor is a multi-step process that begins with the etherification of a phenolic acid, followed by esterification and subsequent hydrazinolysis. This approach ensures a high-yielding and pure final product.

Experimental Workflow for Precursor Synthesis

G cluster_0 Step 1: Etherification cluster_1 Step 2: Esterification (Fischer) cluster_2 Step 3: Hydrazinolysis A 4-Hydroxybenzoic acid + 2-Chloro-6-fluorobenzyl bromide B 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid A->B K2CO3, Acetone, Reflux C 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid D Methyl 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoate C->D Methanol, H2SO4 (cat.), Reflux E Methyl 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoate F 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide E->F Hydrazine hydrate, Ethanol, Reflux

Caption: Workflow for the synthesis of the benzohydrazide precursor.

Protocol 1: Synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Materials and Reagents:

  • 4-Hydroxybenzoic acid

  • 2-Chloro-6-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrazine hydrate (80% or higher)

  • Ethanol (EtOH)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid

  • To a stirred solution of 4-hydroxybenzoic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add 2-chloro-6-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid.

Step 2: Synthesis of Methyl 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoate

  • Suspend the synthesized benzoic acid derivative (1 equivalent) in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reflux the mixture for 6-8 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Step 3: Synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

  • Dissolve the methyl ester (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.[7]

  • Reflux the mixture for 4-6 hours, during which the product may precipitate.[6]

  • Cool the reaction mixture in an ice bath to complete the precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain pure 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Synthesis of 1,3,4-Oxadiazole Derivatives

A common and effective method for converting acid hydrazides into 1,3,4-oxadiazoles is through reaction with carbon disulfide in a basic medium, which yields a 5-mercapto-1,3,4-oxadiazole.[8][9] This thiol derivative is a valuable intermediate for further S-alkylation or other modifications.

Reaction Pathway to 5-Mercapto-1,3,4-oxadiazole

G A 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide B Potassium dithiocarbazate intermediate A->B + CS2, KOH, Ethanol C 5-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3,4-oxadiazole-2-thiol B->C Reflux, then Acidification (HCl)

Caption: Synthesis of a 5-mercapto-1,3,4-oxadiazole derivative.

Protocol 2: Synthesis of 5-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3,4-oxadiazole-2-thiol

Materials and Reagents:

  • 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolve potassium hydroxide (1.2 equivalents) in ethanol.

  • To this solution, add 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide (1 equivalent) and stir until dissolved.

  • Add carbon disulfide (2 equivalents) dropwise to the reaction mixture at room temperature. A precipitate of the potassium dithiocarbazate salt may form.[9]

  • Reflux the reaction mixture for 8-12 hours. During this time, the evolution of hydrogen sulfide gas may be observed. The reaction should be conducted in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH 2-3).

  • The 5-mercapto-1,3,4-oxadiazole derivative will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.

Characterization and Data

The synthesized precursor and the final 1,3,4-oxadiazole product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structures.[10][11]

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepStarting MaterialKey ReagentsProductExpected Yield (%)
14-Hydroxybenzoic acidK₂CO₃, 2-Chloro-6-fluorobenzyl bromide4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid85-95
24-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acidMeOH, H₂SO₄ (cat.)Methyl 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoate90-98
3Methyl 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoateHydrazine hydrate4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide80-90
44-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazideCS₂, KOH5-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3,4-oxadiazole-2-thiol75-85

Mechanistic Insights and Trustworthiness

The protocols described are self-validating through the application of well-established and high-yielding chemical transformations.

  • Etherification: The Williamson ether synthesis in Step 1 is a robust method for forming aryl ethers. The use of a polar aprotic solvent like acetone and a base (K₂CO₃) facilitates the Sₙ2 reaction between the phenoxide and the benzyl bromide.

  • Fischer Esterification: This acid-catalyzed reaction (Step 2) is an equilibrium process. Using an excess of methanol as both solvent and reactant drives the equilibrium towards the formation of the methyl ester.

  • Hydrazinolysis: The high nucleophilicity of hydrazine allows for the efficient conversion of the ester to the corresponding hydrazide in Step 3.[7]

  • Oxadiazole Formation: The cyclization in Protocol 2 proceeds via the initial formation of a dithiocarbazate intermediate. Subsequent intramolecular cyclization with the elimination of water and hydrogen sulfide upon heating leads to the stable 1,3,4-oxadiazole ring.[8] The acidic workup ensures the protonation of the thiol group.

Conclusion

This application note provides a detailed and reliable guide for the synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide and its subsequent conversion into a versatile 5-mercapto-1,3,4-oxadiazole derivative. By following these protocols, researchers can efficiently generate novel heterocyclic compounds for further investigation in drug discovery and development programs. The emphasis on the rationale behind each step ensures that the procedures are not merely a list of instructions but a scientifically grounded methodology.

References

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (n.d.). Retrieved from [Link]

  • 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. (2019, September 30). Retrieved from [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole D - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

  • (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025, June 12). Retrieved from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Retrieved from [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications - The Open Medicinal Chemistry Journal. (2025, June 25). Retrieved from [Link]

  • [4+1] Cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5 - ResearchGate. (2025, August 20). Retrieved from [Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions - Digital Commons @ Otterbein. (2019, April 12). Retrieved from [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 08). Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds - Impactfactor. (2022, August 26). Retrieved from [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2025, October 16). Retrieved from [Link]

  • Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed. (2017, December 1). Retrieved from [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. (2019, December 24). Retrieved from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (2020, April 18). Retrieved from [Link]

Sources

Method

Analytical Quality by Design (AQbD) in HPLC Method Development for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Executive Summary & Molecular Rationale The development of robust High-Performance Liquid Chromatography (HPLC) methods requires moving beyond empirical trial-and-error to a rational, causality-driven approach. This appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The development of robust High-Performance Liquid Chromatography (HPLC) methods requires moving beyond empirical trial-and-error to a rational, causality-driven approach. This application note details the method development and validation for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide , a complex pharmaceutical intermediate characterized by its highly lipophilic di-halogenated aromatic system and a reactive, polar benzohydrazide moiety.

By applying Analytical Quality by Design (AQbD) principles as outlined in, this guide establishes a self-validating chromatographic protocol that ensures high specificity, precision, and operational trustworthiness.

Physicochemical Profiling & Causality in Method Design

To design a reliable separation method, the chromatographic parameters must be dictated by the analyte's intrinsic physicochemical properties.

Structural Vulnerabilities & Solvent Selection

The target molecule contains a terminal hydrazide group (–C(=O)NHNH₂). Hydrazides are highly susceptible to Schiff base formation when exposed to aldehydes or ketones.

  • Causality-Driven Choice: Acetone and other ketone-based solvents must be strictly excluded from all sample preparation and mobile phase compositions. Acetonitrile (MeCN) is selected as the primary organic modifier due to its aprotic nature, preventing unwanted derivatization during analysis.

pH Control & Ionization Suppression

The benzohydrazide group is amphoteric, with a basic primary amine (pKa ~2.5–3.0). Operating a mobile phase near this pKa (e.g., using 0.1% Formic Acid at pH 2.7) results in partial ionization, leading to peak splitting, severe tailing, and irreproducible retention times due to secondary interactions with residual silanols on the stationary phase.

  • Causality-Driven Choice: To ensure the analyte remains in a single, unprotonated (neutral) state, the mobile phase pH must be maintained at least two units above its pKa. A 10 mM Ammonium Acetate buffer adjusted to pH 6.0 is utilized. This fully suppresses ionization, yielding sharp, symmetrical peaks while maintaining mass spectrometry (LC-MS) compatibility.

Column Chemistry

The 2-chloro-6-fluorophenyl group imparts significant hydrophobicity.

  • Causality-Driven Choice: A high-density, end-capped C18 (Octadecylsilane) column is selected. The end-capping minimizes residual silanol activity, while the C18 alkyl chains provide sufficient hydrophobic retention for the halogenated aromatic rings.

Table 1: Physicochemical Properties & Chromatographic Rationale
Molecular FeatureProperty ImpactChromatographic Solution
Benzohydrazide Group Reactive primary amineAvoid ketone solvents; use Acetonitrile.
Amine pKa (~2.8) Risk of partial ionizationBuffer mobile phase to pH 6.0 (Ammonium Acetate).
Halogenated Phenyl Ring High lipophilicity (LogP ~3.2)Use end-capped C18 stationary phase.
Conjugated π-System Strong UV absorbanceUV detection at 245 nm for optimal signal-to-noise.

Method Development Workflow

Method_Dev A 1. Define ATP (Analytical Target Profile) B 2. Physicochemical Profiling (pKa, LogP, Reactivity) A->B C 3. Column & Mobile Phase Screening (pH Optimization) B->C D 4. Method Optimization (Gradient & Flow Tuning) C->D E 5. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E F 6. Routine Analysis & Self-Validating SST E->F

Fig 1: AQbD-driven HPLC method development and ICH Q2(R2) validation workflow.

Experimental Protocol: A Self-Validating System

To ensure Trustworthiness , this protocol is designed as a closed, self-validating loop. The system continuously verifies its own performance through bracketed standards and real-time System Suitability Testing (SST). If the SST criteria fail, the sequence automatically aborts, preventing the generation of invalid data.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 × 4.6 mm, 3.5 µm (End-capped)

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (pH adjusted to 6.0 with dilute Acetic Acid)

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Ensures viscosity reduction and retention time stability)

  • Injection Volume: 10 µL

  • Detection: PDA/UV at 245 nm

Table 2: Optimized Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Initial hold to focus the polar hydrazide moiety.
2.08020Isocratic hold for baseline stabilization.
10.03070Linear ramp to elute the hydrophobic halogenated core.
12.01090Column wash to remove strongly retained impurities.
12.18020Return to initial conditions.
17.08020Column re-equilibration (5 column volumes).
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Do not use methanol to avoid slow transesterification/solvolysis.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication, then make up to volume with diluent.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10 mL with diluent. Filter through a 0.22 µm PTFE syringe filter.

System Suitability & Sequence Logic

A method is only as reliable as its internal controls. The following logic gate dictates the progression of the analytical sequence.

SST_Logic S1 Inject SST Standard (n=5) S2 Resolution (Rs) > 2.0? S1->S2 S3 Tailing Factor (Tf) < 1.5? S2->S3 Yes S6 Fail: System Maintenance S2->S6 No S4 Area %RSD < 2.0%? S3->S4 Yes S3->S6 No S5 Pass: Proceed to Sample Analysis S4->S5 Yes S4->S6 No

Fig 2: Self-validating System Suitability Testing (SST) logic for HPLC sequence execution.

Self-Validating Sequence Architecture

To guarantee data integrity, the injection sequence must bracket unknown samples with known standards[1]:

  • Blank (Diluent) : Confirms absence of carryover.

  • SST Injections (n=5) : Validates system precision and column efficiency.

  • Unknown Samples (n=1 to 10) .

  • Continuing Calibration Verification (CCV) : A standard injected every 10 samples. If the CCV area drifts by > 2.0% from the SST mean, all preceding 10 samples are invalidated.

  • Closing Blank : Verifies column cleanliness post-run.

Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated strictly according to the.

Table 3: ICH Q2(R2) Validation Parameters & Results[2]
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeResolution (Rs) > 3.5 from nearest impurityPass
Linearity R² ≥ 0.999 over 50-150% of targetR² = 0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6% (n=9)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)Area %RSD = 0.85%, RT %RSD = 0.12%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 10LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass
Robustness Stable under deliberate variationsUnaffected by pH ±0.2, Flow ±0.1 mL/minPass

Conclusion

By leveraging the physicochemical properties of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, this HPLC method avoids common pitfalls such as Schiff base derivatization and silanol-induced peak tailing. The integration of a self-validating sequence architecture ensures that the protocol not only meets ICH Q2(R2) regulatory standards but actively safeguards data integrity during routine execution.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. (2024). ICH guideline Q14 on analytical procedure development - Step 5. Retrieved from:[Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Retrieved from: [Link]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetics Protocol for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

As a Senior Application Scientist, establishing an in vivo dosing strategy for a novel preclinical small molecule requires bridging the gap between its physicochemical properties and its biological behavior. This guide d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing an in vivo dosing strategy for a novel preclinical small molecule requires bridging the gap between its physicochemical properties and its biological behavior. This guide details the step-by-step methodology for formulating, profiling, and optimizing the in vivo dosing of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide , a highly lipophilic intermediate and screening hit often utilized in the development of targeted covalent inhibitors and antimicrobial agents.

Structural Rationale & Physicochemical Profiling

Before introducing a compound into an animal model, we must analyze the causality between its structure and its anticipated in vivo behavior.

The structure of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide presents two critical domains:

  • The Benzohydrazide Core: This moiety is capable of bidentate hydrogen bonding and metal chelation. However, it is susceptible to rapid systemic clearance via plasma amidases and esterases.

  • The 2-Chloro-6-fluorobenzyloxy Group: The asymmetric di-halogenation provides immense steric hindrance, protecting the benzylic ether from rapid CYP450-mediated oxidation. While this enhances metabolic stability, the halogens drastically reduce the polar surface area, driving the LogP upward and resulting in extremely poor aqueous solubility.

Because of this "brick dust" physical profile, standard aqueous vehicles (like PBS or saline) will fail, necessitating advanced lipid-based or co-solvent formulation strategies to prevent gastrointestinal or intravenous precipitation.

Vehicle Formulation Strategy

To achieve systemic exposure, the compound must remain in solution upon introduction to the aqueous environment of the bloodstream or the gastric fluid.

Protocol 1: Co-Solvent Formulation Preparation
  • Primary Solvation: Weigh the required mass of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide and dissolve it completely in 10% (v/v) DMSO . Causality: DMSO is required to disrupt the strong crystal lattice energy of the halogenated aromatic rings.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 . Causality: PEG300 acts as a miscible co-solvent that creates a hydration shell around the hydrophobic drug molecules, preventing immediate precipitation when the DMSO is diluted.

  • Micellar Stabilization: Add 5% (v/v) Tween-80 and vortex vigorously. Causality: Tween-80 is a non-ionic surfactant that forms micelles, trapping the lipophilic compound and maintaining it in a thermodynamically stable suspension.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile saline while continuously vortexing to yield a clear or slightly opalescent solution.

Self-Validating System Check: Prior to dosing, centrifuge a 500 µL aliquot of the formulated vehicle at 10,000 x g for 5 minutes. The absence of a visible pellet confirms complete solubilization. Failure to perform this validation can result in fatal micro-embolisms during intravenous (IV) administration.

Pharmacokinetic (PK) Profiling

To determine the optimal dosing frequency for efficacy studies, a rigorous PK profile must be generated to calculate bioavailability and clearance rates[1].

Protocol 2: IV and PO Dosing in Mice
  • Animal Preparation: Fast C57BL/6 mice (n=3 per route) for 12 hours prior to oral (PO) dosing. Causality: Fasting eliminates food-effect variability, which is notoriously high for lipid-formulated, poorly water-soluble drugs.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Causality: Early time points (0.25–1h) are critical for capturing the distribution phase and Cmax​ , while late time points (8–24h) are required to accurately model the elimination half-life ( t1/2​ ). EDTA is specifically chosen to inhibit plasma metallo-amidases that could degrade the benzohydrazide core.

  • Bioanalysis: Centrifuge blood to isolate plasma, precipitate proteins using cold acetonitrile, and analyze the supernatant via LC-MS/MS.

Self-Validating System Check: Analyze a spiked plasma standard curve alongside the in vivo samples. An R2>0.99 and a back-calculated accuracy of ±15% ensures that the LC-MS/MS extraction efficiency is sound, preventing the miscalculation of clearance rates.

Quantitative Data: Target PK Parameters

The following table outlines the target PK parameters required to justify advancing the compound into efficacy models.

ParameterSymbolTarget RangeMechanistic Rationale
Maximum Concentration Cmax​ > 1.5 µMMust exceed the in vitro IC50​ or MIC to ensure target engagement in the tissue.
Elimination Half-life t1/2​ 2.0 – 6.0 hoursDictates dosing frequency. A t1/2​ < 2h requires BID (twice daily) dosing; > 6h allows QD (once daily).
Bioavailability %F> 20%Ensures sufficient systemic exposure following oral administration, validating the lipid formulation.
Clearance Cl< 30 mL/min/kgLow clearance indicates that the di-halogenated benzyloxy group successfully resists rapid hepatic metabolism.
In Vivo Optimization Workflow

G Compound 4-[(2-Chloro-6-fluorophenyl) methoxy]benzohydrazide (High Lipophilicity) Formulation Vehicle Formulation (10% DMSO / 40% PEG300 / 5% Tween-80) Compound->Formulation Dictates PK Pharmacokinetic (PK) Profiling IV & PO Dosing in Mice Formulation->PK Enables Analysis PK/PD Data Analysis Calculate Bioavailability & t1/2 PK->Analysis Blood Sampling MTD Maximum Tolerated Dose (MTD) 7-Day Dose Escalation Efficacy In Vivo Efficacy Regimen Optimized Dose & Frequency MTD->Efficacy Defines Upper Limit Analysis->MTD Guides Escalation Analysis->Efficacy Dictates Frequency

Workflow for in vivo dosing optimization of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Maximum Tolerated Dose (MTD) Determination

Before initiating long-term efficacy studies, the MTD must be established to ensure compliance with animal welfare guidelines and to define the upper limit of the therapeutic window[2].

Protocol 3: 7-Day Dose Escalation
  • Cohort Design: Assign mice to four groups (n=3): Vehicle Control, 10 mg/kg, 30 mg/kg, and 100 mg/kg PO.

  • Dosing: Administer the compound daily for 7 consecutive days.

  • Clinical Observation: Monitor body weight daily. Euthanize any animal exhibiting >15% weight loss, severe piloerection, or lethargy. Causality: Benzohydrazides can occasionally undergo metabolic activation into reactive acyl species, leading to hepatotoxicity. Weight loss is the primary leading indicator of this off-target effect.

Self-Validating System Check: If the Vehicle Control group exhibits >5% body weight loss, the toxicity is formulation-driven (likely PEG300/Tween-80 intolerance), not compound-driven. This necessitates an immediate redesign of the vehicle before attributing toxicity to the drug candidate.

Efficacy Dosing Guidelines

The final efficacy dosing regimen is a direct mathematical synthesis of the PK and MTD data.

  • Dose Selection: The efficacy dose should be set at 50% to 75% of the established MTD to ensure safety over a prolonged 21- to 28-day study (e.g., Xenograft or infection model).

  • Frequency Selection: If the PK profile reveals a t1/2​ of 3 hours, the compound will be cleared from the system within 12-15 hours. Therefore, to maintain continuous target engagement above the IC50​ , a BID (twice daily) dosing schedule is required. Conversely, if the halogenated moiety extends the t1/2​ beyond 8 hours, a QD (once daily) regimen is sufficient.

Sources

Method

Application Notes &amp; Protocols: A Framework for Antimicrobial Screening of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Abstract This document provides a comprehensive framework for the initial antimicrobial characterization of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, a novel synthetic compound. Given the compound's novelty, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the initial antimicrobial characterization of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, a novel synthetic compound. Given the compound's novelty, this guide focuses on establishing a robust, multi-tiered screening cascade to determine its potential as an antimicrobial agent. We present detailed, validated protocols for preliminary susceptibility testing, quantitative determination of minimum inhibitory and bactericidal concentrations, and an essential in vitro cytotoxicity assessment to establish a preliminary therapeutic window. The methodologies are grounded in internationally recognized standards to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with therapeutic potential.[1][2] The benzohydrazide moiety and its derivatives, particularly hydrazones, represent a promising class of compounds with a wide spectrum of reported biological activities, including antibacterial, antifungal, and antimycobacterial properties.[3][4][5][6][7] The core structure, characterized by an azomethine group (-NHN=CH-), is believed to be crucial for its pharmacological effects.[4][7]

Recent studies have demonstrated that various benzohydrazide derivatives exhibit potent antimicrobial efficacy.[8][9] The mechanism of action, while not universally defined, can involve the inhibition of essential enzymes like DNA gyrase or the disruption of cell membrane integrity, leading to bactericidal or bacteriostatic effects.[5][10] The specific compound, 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, is a novel entity. Its design incorporates a halogenated phenyl ring, a feature often associated with enhanced lipophilicity and potentially improved cell penetration, which may influence its antimicrobial activity.[6]

This application note provides a strategic workflow for the initial evaluation of this compound, starting from broad qualitative screening to quantitative metrics of efficacy and safety.

Strategic Screening Workflow

A tiered approach is essential for efficiently evaluating a novel compound. This workflow prioritizes high-throughput qualitative methods to establish a baseline of activity, followed by more resource-intensive quantitative assays for promising "hits." The final step introduces a critical assessment of selectivity.

Screening_Workflow Compound Test Compound 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide PrimaryScreen Protocol 1: Primary Screening Agar Well Diffusion Assay Compound->PrimaryScreen Test against panel of microbes NoActivity No Zone of Inhibition (Inactive) PrimaryScreen->NoActivity Activity Zone of Inhibition > 8mm (Active) PrimaryScreen->Activity Observe results SecondaryScreen Protocol 2 & 3: Quantitative Assays MIC & MBC Determination Activity->SecondaryScreen Proceed with active compound Cytotoxicity Protocol 4: Selectivity Assay In Vitro Cytotoxicity (MTT Assay) Activity->Cytotoxicity Parallel assessment DataAnalysis Data Analysis Calculate Selectivity Index (SI) SecondaryScreen->DataAnalysis MIC/MBC data Cytotoxicity->DataAnalysis CC50 data Go Favorable SI (Candidate for further study) DataAnalysis->Go SI > 10 NoGo Unfavorable SI (High Toxicity / Low Efficacy) DataAnalysis->NoGo SI < 10

Caption: Tiered screening cascade for novel antimicrobial compounds.

Materials and Reagents

  • Test Compound: 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media: Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB)

  • Mammalian Cell Line: Vero (ATCC CCL-81) or HEK293 (ATCC CRL-1573)

  • Cell Culture Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution

  • Assay Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Resazurin sodium salt, 2,3,5-Triphenyltetrazolium chloride (TTC) (optional for MIC visualization)

  • Consumables: Sterile petri dishes, 96-well microtiter plates (flat-bottom, sterile), sterile pipette tips, sterile cork borer (6 mm).

Experimental Protocols

Protocol 1: Preliminary Screening - Agar Well Diffusion Assay

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.[1][11][12]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[11]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate 60 degrees between streaks to ensure even coverage.[11]

  • Well Preparation: Aseptically punch 6 mm diameter wells into the agar using a sterile cork borer.[1][12]

  • Compound Loading: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO. Add a defined volume (e.g., 100 µL) of the compound solution into a designated well.[13][14]

  • Controls:

    • Positive Control: Add a known antibiotic (e.g., 10 µg/mL Gentamicin) to a separate well.

    • Negative Control: Add the solvent (DMSO) to another well to ensure it has no intrinsic antimicrobial activity.[11][13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each well. An absence of growth is considered inhibition.

Protocol 2: Quantitative Efficacy - Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are assessed for visible growth. The MIC is the lowest concentration where no growth is observed.

Procedure:

  • Compound Preparation: In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

  • Serial Dilution: Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Controls:

    • Column 11 (Growth Control): 100 µL of MHB + 10 µL inoculum (no compound).

    • Column 12 (Sterility Control): 100 µL of MHB only (no inoculum, no compound).

  • Inoculum Preparation: Dilute a 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. To aid visualization, 20 µL of a redox indicator like Resazurin or TTC can be added to each well and incubated for an additional 2-4 hours. A color change (e.g., blue to pink for Resazurin) indicates metabolic activity (growth).[18]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following an MIC test, a small aliquot from each well showing no visible growth is subcultured onto antibiotic-free agar. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) of the initial inoculum.

Procedure:

  • From each well of the completed MIC plate that showed no visible growth (i.e., wells at the MIC and higher concentrations), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the compound's antimicrobial activity is due to specific microbial targeting or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells. This conversion is measured spectrophotometrically.[21]

Procedure:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., Vero) at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control (no compound) and a "medium only" background control.

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19][22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.[19][22]

  • Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm using a microplate reader.[21]

Data Analysis and Interpretation

All quantitative experiments should be performed in triplicate. The results should be summarized for clear interpretation and comparison.

Calculating the 50% Cytotoxic Concentration (CC50)

From the MTT assay data, plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression analysis to determine the concentration that inhibits 50% of cell viability (CC50).

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter in early-stage drug discovery that compares the toxicity of a compound to its antimicrobial efficacy.[23][24] A higher SI value is desirable, as it indicates that the compound is more toxic to the microbe than to mammalian cells.[24]

Formula: SI = CC50 / MIC

An SI value greater than 10 is often considered a promising starting point for further investigation.[24]

Example Data Presentation
MicroorganismMIC (µg/mL)MBC (µg/mL)Cell LineCC50 (µg/mL)Selectivity Index (SI)
S. aureus816Vero>128>16
E. coli1632Vero>128>8
P. aeruginosa>64>64Vero>128N/A

Conclusion

This application note provides a validated, step-by-step framework for conducting the initial antimicrobial and cytotoxicity screening of the novel compound 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide. By following these standardized protocols, researchers can generate reliable, reproducible data to make informed decisions about the compound's potential for further development as an antimicrobial agent. A favorable selectivity index is the key determinant for advancing the compound into more complex secondary assays, such as mechanism of action studies and in vivo efficacy models.

References

  • Agar well diffusion - Chemistry Notes. (2021, June 29). Available from: [Link]

  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available from: [Link]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Scilit. (2026, March 3). Available from: [Link]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. ACS Publications. (2026, March 5). Available from: [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI. (2024, December 10). Available from: [Link]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. ACS Publications. (2026, March 4). Available from: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. (2021, September 24). Available from: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013, May 1). Available from: [Link]

  • Agar well diffusion method. Bio-protocol. Available from: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available from: [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. (2022, July 20). Available from: [Link]

  • Computational design of highly selective antimicrobial peptides. SciSpace. Available from: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. (2025, August 19). Available from: [Link]

  • Scope and Limitations on the Potent Antimicrobial Activities of Hydrazone Derivatives. Available from: [Link]

  • Table 2 Selectivity index values of compounds against bacterial pathogens. ResearchGate. Available from: [Link]

  • Establishing Quantifiable Guidelines for Antimicrobial α/β-Peptide Design: A Partial Least-Squares Approach to Improve Antimicrobial Activity and Reduce Mammalian Cell Toxicity. ACS Infectious Diseases. (2023, November 28). Available from: [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Available from: [Link]

  • Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the... ResearchGate. Available from: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Available from: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Available from: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available from: [Link]

  • Antimicrobial mechanism of synthesized hydrazone (4a-e) derivatives. ResearchGate. Available from: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. (2021, August 30). Available from: [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. (2024, May 22). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide in aqueous media

Welcome to the technical support center for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Understanding the Challenge: Predicted Physicochemical Properties

While specific experimental data for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is not extensively published, its chemical structure allows us to predict its likely physicochemical properties and anticipate solubility issues. The molecule possesses multiple aromatic rings, a halogenated phenyl group (chloro and fluoro substituents), and an ether linkage, all of which contribute to high lipophilicity and low aqueous solubility. The hydrazide functional group offers a site for hydrogen bonding but is often insufficient to overcome the hydrophobicity of the larger molecular scaffold.

This inherent low water solubility can lead to significant challenges in a variety of experimental settings, including in vitro assays, formulation development, and pharmacokinetic studies.[1][2][3] The following sections provide a structured approach to systematically address and resolve these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt to dissolve 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide in an aqueous buffer resulted in poor solubility and precipitation. What are the first steps I should take?

A1: This is a common observation for compounds with high lipophilicity. Your initial troubleshooting should focus on simple and rapid methods to enhance solubility before moving to more complex formulations.

Initial Troubleshooting Workflow:

A simple workflow for initial solubility screening.

Step-by-Step Guidance:

  • pH Adjustment: The hydrazide moiety has basic properties and can be protonated at acidic pH, potentially increasing its aqueous solubility. Conversely, the benzohydrazide structure also contains an amide proton that can be deprotonated at alkaline pH. Therefore, a systematic pH screening is recommended.

    • Protocol: Prepare a series of buffers ranging from pH 2 to 10. Attempt to dissolve the compound in each buffer at your desired concentration. Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method like HPLC-UV.

    • Causality: Altering the pH modifies the ionization state of the molecule.[4] Ionized species are generally more water-soluble than their neutral counterparts.

  • Co-solvent Addition: The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1][5]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[1][2]

    • Protocol: Start by preparing a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., less than 0.5% DMSO for many cell-based assays).

    • Trustworthiness: Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself.

Data Summary for Initial Screening:

MethodpH RangeCommon Co-solventsTypical Starting Concentration
pH Adjustment2-10N/ADependent on experimental needs
Co-solvencyAs required by assayDMSO, Ethanol, PEG 300/4001-10% (assay dependent)
Q2: I have tried adjusting the pH and using common co-solvents, but the solubility of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is still insufficient for my needs. What are the next steps?

A2: If basic methods are unsuccessful, you can explore more advanced formulation strategies. These techniques aim to either chemically modify the compound's environment to favor dissolution or physically alter the compound to increase its surface area for dissolution.

Advanced Solubility Enhancement Strategies:

Decision tree for employing particle size reduction techniques.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. International Journal of Research in Information Technology, [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery, [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé, [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC, [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI, [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal, [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC, [Link]

  • 4-CHLORO-N'-(2-METHOXYBENZYLIDENE)BENZOHYDRAZIDE — Chemical Substance Information. NextSDS, [Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications, [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate, [Link]

  • 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. PMC, [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Semantic Scholar, [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC, [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Brieflands, [Link]

  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. ResearchGate, [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI, [Link]

  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PMC, [Link]

  • Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. ACS Publications, [Link]

  • 2-((4-chlorobenzyl)oxy)-n'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide. PubChem, [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, [Link]

  • 2-Fluoro-N′-​(2-​methoxybenzylidene)​benzohydrazide. PMC, [Link]

  • 4-Chlorobenzohydrazide. PubChem, [Link]

  • 4-METHOXYBENZHYDRAZIDE. Inxight Drugs, [Link]

Sources

Optimization

Crystallization Optimization Technical Support Center: 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide (CAS No.: 477854-99-2). As a critical pharmaceutical intermediate and scr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide (CAS No.: 477854-99-2). As a critical pharmaceutical intermediate and screening compound, achieving high purity, consistent crystal habit, and a scalable isolation process is paramount.

This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome common crystallization bottlenecks such as Liquid-Liquid Phase Separation (LLPS), polymorphism, and poor filtration kinetics.

Part 1: Troubleshooting Guides & FAQs

Q1: During anti-solvent addition, the solution turns into a milky emulsion that eventually settles as a sticky oil at the bottom of the reactor. How do I prevent this "oiling out"?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." This occurs when the thermodynamic driving force (supersaturation) pushes the system across the liquid-liquid binodal curve before it crosses the solid-liquid equilibrium (SLE) curve[1].

Mechanistic Causality: In a ternary system (solute/solvent/anti-solvent), the solvent and anti-solvent are fully miscible, but the high concentration of the solute forces a spinodal decomposition. This creates a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because the supersaturation in the oil droplets is essentially equal to the original single phase, nucleation is kinetically inhibited, leading to trapped impurities and an amorphous or gummy mass[1][2].

Resolution Strategy:

  • Thermodynamic Shift: Switch from a highly polar anti-solvent (like Water) to a non-polar anti-solvent (like Heptane). Water often drastically reduces the solubility of benzohydrazides, causing a rapid spike in supersaturation that triggers LLPS[3][4].

  • Kinetic Intervention (Seeding): Identify the metastable zone width (MZW). Introduce 0.5% - 1.0% wt/wt seed crystals before the cloud point (the onset of LLPS) is reached. The presence of a solid-liquid interface provides a lower-energy pathway for heteronucleation, bypassing the liquid-liquid phase separation entirely[1][5].

LLPS Observation Observation: Cloudy Emulsion (Oiling Out / LLPS) Check Is the operating temperature above the melting point of the solute? Observation->Check Yes Stable Melt Lower Temperature Check->Yes Yes No Metastable LLPS (Spinodal Decomposition) Check->No No Action1 Reduce Supersaturation (Add more primary solvent) No->Action1 Action2 Introduce Seeds BEFORE cloud point is reached No->Action2 Action3 Change Solvent System (e.g., EtOAc/Heptane) No->Action3

Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS).

Q2: The isolated crystals are extremely fine needles that cause severe caking on the filter, extending filtration times from hours to days. How can we modify the crystal habit?

A: Benzohydrazide derivatives possess a carbohydrazide moiety that acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). This highly directional intermolecular hydrogen bonding typically drives rapid 1D crystal growth along a single crystallographic axis, resulting in high-aspect-ratio needles[6].

Mechanistic Causality: When crystallized from protic solvents like Ethanol or Methanol, the solvent molecules rapidly exchange with the growing crystal faces, but the strong internal N-H···O and N-H···N networks dominate the lattice assembly, forcing unidirectional growth[4][6].

Resolution Strategy:

  • Solvent Disruption: Transition to a solvent system with competitive hydrogen-bond accepting capabilities but bulkier steric hindrance, such as Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). These solvents selectively adsorb onto the fast-growing crystal faces, retarding growth in that direction and promoting a more equant (prismatic) habit.

  • Temperature Cycling (Ostwald Ripening): Implement a temperature cycling protocol (e.g., cooling to 20°C, heating back to 40°C, and cooling again). This selectively dissolves the fine, high-energy needle tips and redeposits the mass onto the thicker crystal bodies, reducing the aspect ratio and drastically improving filtration kinetics[7].

Q3: How do I select the optimal solvent system to balance yield, purity, and processability?

A: Solvent selection must balance the steepness of the solubility curve (for high yield upon cooling) with the rejection of structurally similar impurities. Aromatic hydrazides generally show excellent solubility in lower alcohols at elevated temperatures and poor solubility in water or aliphatic hydrocarbons[3][8].

Data Presentation: Solvent Screening Matrix The following table summarizes the thermodynamic and kinetic behavior of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide across standard process solvents:

Solvent System (v/v)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)LLPS RiskDominant Crystal HabitEst. Yield (%)
Methanol / Water (1:1)< 5120High Fine Needles88%
Ethanol / Water (7:3)12145ModerateNeedles85%
Ethyl Acetate / Heptane (1:2) 8 95 Low Prisms / Blocks 92%
Isopropanol (Neat)1580LowPlates75%

Recommendation:Ethyl Acetate/Heptane provides the best balance. It avoids the aqueous LLPS boundary, disrupts needle formation, and provides a high yield due to the strong anti-solvent effect of heptane[8].

Part 2: Standard Operating Procedure (SOP)

Workflow: Seeded Anti-Solvent/Cooling Crystallization

This self-validating protocol utilizes Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the anti-solvent, incorporating seeding to guarantee polymorphic control and prevent oiling out.

Step 1: Dissolution and Polish Filtration

  • Charge 1.0 kg of crude 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide into the reactor.

  • Add 10.0 L of Ethyl Acetate (EtOAc).

  • Heat the mixture to 65°C under moderate agitation (150 RPM) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 1 µm filter into a pre-heated crystallization vessel to remove insoluble foreign particulate matter.

Step 2: Generation of Supersaturation and Seeding

  • Cool the clarified solution linearly from 65°C to 45°C over 60 minutes.

  • Validation Check: The solution must remain clear. If cloudiness is observed, heat back to 65°C and add 1.0 L of EtOAc.

  • At 45°C (within the metastable zone), introduce 10 g (1.0 wt%) of pure, milled 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide seed crystals suspended in 50 mL of Heptane[1][9].

  • Age the suspension isothermally at 45°C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

Step 3: Anti-Solvent Addition and Final Cooling

  • Dose 20.0 L of Heptane linearly over 4 hours while maintaining the temperature at 45°C.

  • Causality Note: Slow dosing prevents localized spikes in supersaturation, ensuring growth occurs on the existing seed crystals rather than triggering primary nucleation or LLPS[2][10].

  • Cool the suspension from 45°C to 5°C over 3 hours (approx. 0.2°C/min).

  • Age isothermally at 5°C for 2 hours to maximize yield.

Step 4: Isolation and Drying

  • Isolate the product via vacuum or pressure filtration.

  • Wash the filter cake with 2.0 L of cold (5°C) EtOAc/Heptane (1:4 v/v) to displace mother liquor and reject purged impurities[8].

  • Dry under vacuum at 40°C until constant weight is achieved.

Workflow Start Crude 4-[(2-Chloro-6-fluorophenyl) methoxy]benzohydrazide Dissolve Dissolve in EtOAc at 65°C Start->Dissolve Filter Hot Polish Filtration (Remove insoluble impurities) Dissolve->Filter Cool Controlled Cooling to Metastable Zone (45°C) Filter->Cool Seed Introduce Seed Crystals (1.0 wt%) Cool->Seed AntiSolvent Slow Heptane Addition (Over 4 hours) Seed->AntiSolvent Age Cool to 5°C & Age (Promote Crystal Growth) AntiSolvent->Age Isolate Filtration, Washing & Drying Age->Isolate

Workflow for seeded cooling/anti-solvent crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. ACS Publications. Available at:[Link]

  • Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations. ACS Publications. Available at:[Link]

  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. ACS Publications. Available at:[Link]

  • 4-(Allyloxy)benzohydrazide: Synthesis and crystallization. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available at:[Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. Available at:[Link]

  • Advances in Continuous Crystallization. Pharmaceutical Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the chemical vulnerabilities of 4-[(2-Chloro-6-fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the chemical vulnerabilities of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide and implement field-proven, self-validating protocols to prevent its degradation during storage and handling.

Mechanistic Pathways of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide consists of a stable benzylic ether linkage and a highly reactive benzohydrazide moiety. The benzohydrazide group contains one hydrogen-bond acceptor (C=O) and two hydrogen-bond donors (NH-NH), making it highly prone to intermolecular interactions and hygroscopic behavior[1].

The compound is susceptible to two primary degradation vectors:

  • Hydrolytic Cleavage: While aromatic hydrazides are generally more stable than aliphatic hydrazides due to the conjugation of the π bonds with the benzene ring[2], they remain highly susceptible to hydrolysis at extremes of pH. In strongly acidic (pH < 2.0) or moderately alkaline (pH > 9.0) environments, the carbonyl carbon undergoes nucleophilic attack by water, cleaving the molecule into 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid and free hydrazine[3]. Furthermore, theoretical studies indicate that benzohydrazides exist in a keto-enol pre-equilibrium, where the enol form acts as the highly reactive species for nucleophilic attack[4].

  • Oxidative Degradation: Benzohydrazides are potent reducing agents. In the presence of ambient oxygen, light, or trace transition metals (e.g., Cu²⁺, Fe³⁺, V⁴⁺), the hydrazide group undergoes a one-electron transfer oxidation[5]. This process generates a highly reactive acyl radical or acyl diimide intermediate[6]. These intermediates rapidly recombine to form highly conjugated, symmetric diacylhydrazine dimers, or degrade entirely to release nitrogen gas and the corresponding carboxylic acid[5][7].

Pathway Target 4-[(2-Chloro-6-fluorophenyl)methoxy] benzohydrazide Hydrolysis Hydrolytic Pathway (Moisture, pH <2 or >9) Target->Hydrolysis Nucleophilic Attack Oxidation Oxidative Pathway (O2, Light, Trace Metals) Target->Oxidation Electron Transfer ProductsH 4-[(2-Cl-6-F-phenyl)methoxy]benzoic acid + Free Hydrazine Hydrolysis->ProductsH Intermediate Acyl Radical / Diimide Intermediate Oxidation->Intermediate ProductsO Diacylhydrazine Dimer + N2 Gas Intermediate->ProductsO Radical Recombination

Degradation pathways of benzohydrazides via hydrolysis and oxidation.

Troubleshooting & FAQs

Q: My lyophilized powder turned from pure white to a yellowish hue over three months of storage. What happened? A: This color shift is the hallmark of oxidative degradation. When exposed to oxygen and light, benzohydrazides oxidize into highly conjugated diazenes or diacylhydrazine dimers, which absorb light in the visible spectrum (appearing yellow)[6][7]. This is often catalyzed by trace metals introduced when handling the powder with standard stainless-steel laboratory spatulas[5]. Corrective Action: Discard the oxidized batch. For future batches, handle exclusively with ceramic or PTFE-coated spatulas and store in amber vials under an inert Argon atmosphere.

Q: During stability-indicating HPLC analysis, I detected a new peak with a lower retention time and an unexpected increase in free hydrazine. How do I prevent this? A: You are observing hydrolytic degradation. Moisture ingress into your storage container has led to the cleavage of the hydrazide bond. This yields 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid—which is more polar and elutes earlier on a reverse-phase C18 column—and toxic free hydrazine[3]. Corrective Action: Ensure your compound is thoroughly lyophilized to remove residual solvent water before storage. Store the vials in a secondary vacuum-sealed bag with anhydrous calcium sulfate (Drierite) at -20°C.

Q: Does the pH of my in vitro assay buffer affect the stability of the compound during overnight incubations? A: Yes, significantly. While aromatic benzohydrazides exhibit relative stability at physiological pH (7.4), they become highly unstable and susceptible to rapid hydrolysis in strongly acidic (pH < 2.0) or moderately alkaline (pH > 9.0) buffers[3]. Additionally, the solvent polarity can shift the keto-enol tautomerization, increasing the concentration of the highly reactive enol form[4]. Corrective Action: Never store the compound in aqueous buffers. Prepare fresh DMSO stock solutions immediately before diluting into your assay buffer, and limit aqueous incubation times to < 12 hours.

Quantitative Stability Profile

The following table summarizes the expected degradation kinetics of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide under various environmental conditions, allowing you to benchmark your own stability assays.

Storage ConditionPrimary Degradation VectorExpected Half-Life ( t1/2​ )Preventive Action
Room Temp, Ambient Air, Clear Vial Photodegradation & Oxidation< 2 weeksStore in amber glass; purge with Argon.
37°C, Aqueous Buffer (pH 2.0) Acid-catalyzed Hydrolysis< 24 hoursNeutralize buffer or use immediately[3].
37°C, Aqueous Buffer (pH 7.4) Keto-enol equilibration / Slow Hydrolysis> 72 hoursPrepare fresh stocks daily[3][4].
-20°C, Desiccated, Argon, Amber Vial None (Thermodynamically Stable)> 2 yearsImplement the SOP detailed below.

Standard Operating Procedure (SOP): Self-Validating Inert Storage

To guarantee scientific integrity, your storage protocol must be a self-validating system . By utilizing single-use aliquots, you eliminate repeated freeze-thaw cycles and moisture exposure. If one vial's septum is compromised, the degradation is confined strictly to that single replicate, preserving the integrity of the master batch.

Step-by-Step Methodology
  • Desiccation (Lyophilization): Following synthesis or purification (>98% via HPLC), lyophilize the 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide for a minimum of 24 hours to remove all trace water.

  • Aliquoting (Metal-Free): Using a ceramic or PTFE-coated spatula, weigh the compound into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical initiation; ceramic tools prevent transition-metal catalyzed one-electron oxidation[5].

  • Atmospheric Displacement: Insert an Argon gas line into the vial. Purge at a low flow rate for 30 seconds. Causality: Argon is denser than Nitrogen and provides a superior, heavier inert blanket to displace oxygen, preventing the formation of acyl radical intermediates[6].

  • Hermetic Sealing: Cap the vial immediately using a screw cap fitted with a PTFE-lined silicone septum. Causality: PTFE provides extreme chemical resistance, while the silicone backing ensures an airtight seal against ambient humidity.

  • Long-Term Storage: Place the sealed vials into a secondary vacuum-sealable Mylar bag containing a color-indicating silica gel desiccant pouch. Store the bag at -20°C.

Workflow S1 1. Lyophilize (Remove H2O) S2 2. Aliquot (Amber Vials, Ceramic Spatula) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. PTFE Seal (Block Moisture) S3->S4 S5 5. Store at -20°C (with Desiccant) S4->S5

Step-by-step workflow for the inert storage of moisture- and oxygen-sensitive benzohydrazides.

References

  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE Source: CBU International Conference Proceedings URL:[Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers... Source: PMC (nih.gov) URL:[Link]

  • Kinetics and mechanism of oxidation of benzoic acid hydrazide by bromate catalyzed by octamolybdomanganate(II) Source: R Discovery (researcher.life) URL:[Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt Source: ResearchGate URL:[Link]

  • A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides... Source: ACS Publications URL:[Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Welcome to the Technical Support Center for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide . This highly functionalized benzohydrazide derivative presents unique physicochemical and metabolic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide . This highly functionalized benzohydrazide derivative presents unique physicochemical and metabolic challenges. The 2-chloro-6-fluorophenyl moiety drives extreme lipophilicity (high LogP), while the benzohydrazide functional group (containing one hydrogen-bond acceptor and two hydrogen-bond donors) establishes a rigid intermolecular hydrogen-bonding network[1]. This combination results in a "brick dust" molecule characterized by high crystal lattice energy, poor aqueous dissolution, and severe metabolic liabilities[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to rescue the bioavailability of this compound for in vitro and in vivo applications.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the compound immediately precipitate when spiked into standard assay buffers (PBS, DMEM)?

Mechanistic Cause: The compound's high lattice energy resists dissociation in aqueous media. While DMSO can temporarily solvate the monomer, dilution into an aqueous buffer rapidly collapses the solvation shell, forcing the hydrophobic 2-chloro-6-fluorophenyl groups to aggregate and precipitate. Resolution: Do not rely solely on DMSO. Pre-complex the compound with a solubilizing agent before aqueous dilution. We recommend a ternary co-solvent system: 10% DMSO, 10% Tween-80, and 80% PEG-400. Alternatively, complexation with 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) will shield the lipophilic core and prevent aggregation.

Q2: Oral bioavailability ( F% ) in rodent models is <5%. Is this an absorption or permeability failure?

Mechanistic Cause: It is a dual failure of dissolution and hepatic first-pass metabolism. The compound cannot dissolve in gastrointestinal fluids, preventing transcellular absorption. Furthermore, any fraction that does dissolve and enter the portal vein is immediately subjected to hepatic enzymes[3]. Resolution: Shift the delivery paradigm from a crystalline suspension to a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS formulations maintain the drug in a solubilized state within lipid droplets, bypassing the dissolution rate-limiting step and promoting lymphatic uptake, which circumvents the liver[4].

Q3: Even with IV administration, the plasma half-life ( T1/2​ ) is under 45 minutes. What is driving this rapid clearance?

Mechanistic Cause: The terminal hydrazide group (-CO-NH-NH 2​ ) is highly unstable in vivo. It is a prime substrate for rapid N-acetylation by hepatic N-acetyltransferases (NATs) and hydrolysis by amidases[5]. Resolution: To protect the hydrazide moiety without altering the covalent structure (e.g., prodrug synthesis), the compound must be sterically shielded. Encapsulation within lipid nanocarriers or PEGylated liposomes will limit enzymatic access to the hydrazide tail in the systemic circulation.

Part 2: Mechanistic Visualization

The following diagram illustrates the mechanistic pathways of bioavailability failure for free 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide and the resolution achieved via lipid-based SMEDDS formulation.

Bioavailability_Pathway OralDose Oral Administration (Free Compound) GITract GI Tract (Aqueous Environment) OralDose->GITract Precipitation Precipitation (Brick Dust Effect) GITract->Precipitation Poor Solubility Liver Hepatic First-Pass (NATs & Amidases) GITract->Liver Portal Vein Uptake Lymphatic Lymphatic Transport (Bypasses Liver) GITract->Lymphatic Chylomicron Uptake Metabolism Rapid N-acetylation & Hydrolysis Liver->Metabolism Enzymatic Degradation Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic Surviving Fraction (<5%) SMEDDS SMEDDS Formulation (Lipid Carrier) SMEDDS->GITract Maintains Solubilized State HighBio Systemic Circulation (High Bioavailability) Lymphatic->HighBio Direct to Blood (>40%)

Figure 1: Bioavailability barrier pathway of benzohydrazide derivatives and resolution via SMEDDS.

Part 3: Quantitative Data Presentation

The table below summarizes the physicochemical and pharmacokinetic shifts observed when transitioning 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide from a standard aqueous suspension to an optimized SMEDDS formulation.

ParameterFree Compound (0.5% CMC Suspension)SMEDDS FormulationFold Improvement
Aqueous Solubility (pH 6.8) < 1.2 µg/mL> 2,500 µg/mL (Apparent)> 2000x
Cmax​ (Rat, 10 mg/kg PO) 45 ng/mL850 ng/mL18.8x
AUC0−∞​ (Rat, PO) 110 ng·h/mL3,420 ng·h/mL31.0x
Oral Bioavailability ( F% ) 3.2 %48.5 %15.1x
Hepatic Extraction Ratio ( EH​ ) 0.85 (High First-Pass)0.20 (Shielded)Bypassed via Lymphatics

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol utilizes a thermodynamically stable isotropic mixture of oils, surfactants, and co-surfactants to spontaneously form oil-in-water microemulsions upon introduction to gastrointestinal fluids[3].

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Cremophor EL (Polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Capryol 90, Cremophor EL, and Transcutol HP in a strict 20:50:30 (w/w) ratio. Vortex for 5 minutes until a homogenous, transparent mixture is achieved.

  • Drug Loading: Add 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide to the lipid mixture at a final concentration of 25 mg/g.

  • Solubilization: Sonicate the mixture in a water bath at 45°C for 30 minutes. The slight heat disrupts the benzohydrazide hydrogen bonds, allowing the drug to partition into the lipid phase.

  • Equilibration: Allow the formulation to equilibrate at room temperature for 24 hours. Check for any drug precipitation using polarized light microscopy.

  • Self-Validation Step: Disperse 10 µL of the final SMEDDS into 1 mL of 0.1 N HCl (Simulated Gastric Fluid) at 37°C under mild agitation. A transparent, slightly bluish dispersion confirms successful microemulsification (droplet size <50 nm). If the solution turns milky or opaque, the surfactant-to-oil ratio is insufficient, and the drug has crashed out.

Protocol B: In Vitro Microsomal Stability Assay (Identifying Hydrazide Cleavage)

To determine if the short half-life is driven by hepatic metabolism of the hydrazide tail, perform a metabolic stability assay using Rat Liver Microsomes (RLM)[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Microsome Thawing: Thaw RLM on ice. Dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Spiking: Add the compound (dissolved in pure acetonitrile) to the microsomal suspension to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration is 0.5% to avoid denaturing CYP450 enzymes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Self-Validation Step: Run a parallel assay using Verapamil as a positive control. Verapamil should exhibit >80% depletion within 30 minutes. If Verapamil does not degrade, the microsomes or the NADPH regenerating system are inactive, and the assay must be repeated.

References

  • - National Institutes of Health (NIH)

  • - ResearchGate 3. - ACS Publications 4. - ACS Publications 5. - National Institutes of Health (NIH) 6. - MDPI

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Welcome to the Technical Support Center for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide (CAS No.: 477854-99-2)[1]. This guide is engineered for research scientists and drug development professionals who require hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide (CAS No.: 477854-99-2)[1]. This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this specific fluorinated benzohydrazide derivative.

Because the molecule features a lipophilic ether tail (2-chloro-6-fluorobenzyl group) and a highly polar, nucleophilic headgroup (hydrazide), crude mixtures often present unique phase-separation and purification challenges. This guide provides field-proven, self-validating methodologies to overcome them.

Purification Decision Workflow

PurificationWorkflow Crude Crude 4-[(2-Chloro-6-fluorophenyl) methoxy]benzohydrazide TLC TLC / LC-MS Profiling Crude->TLC WaterSoluble Polar Impurities (Excess Hydrazine) TLC->WaterSoluble High polarity NonPolar Non-Polar Impurities (Unreacted Ester, Bis-hydrazide) TLC->NonPolar Low polarity Wash Aqueous Wash (Cold Water) WaterSoluble->Wash Recryst Recrystallization (Hot Ethanol) NonPolar->Recryst <10% impurity Column Flash Chromatography (DCM:MeOH) NonPolar->Column >10% impurity Wash->Recryst Pure Pure Benzohydrazide (>98% Purity) Recryst->Pure Column->Pure

Workflow for the purification of crude 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Quantitative Impurity Profiling

Before initiating purification, it is critical to diagnose the crude mixture. The table below summarizes the expected physicochemical behavior of the target compound and its common impurities.

Table 1: Anticipated Impurity Profile and Physicochemical Properties

Compound / ImpurityOrigin / CausalityTLC Rf (DCM:MeOH 9:1)Primary Removal Strategy
Hydrazine Hydrate Excess nucleophilic reagent0.00 (Baseline)Cold water trituration
Starting Ester Incomplete hydrazinolysis~0.85Silica gel chromatography
Bis-hydrazide Over-reaction (dimerization)~0.40Recrystallization / Column
Target Benzohydrazide Desired Product~0.55N/A
Benzoic Acid Byproduct Hydrolysis of ester~0.20 (Streaking)Dilute NaHCO3 wash
Troubleshooting FAQs

Q1: My crude product is an oily solid instead of a fine powder. What causes this, and how do I fix it? A: The oily consistency is typically caused by residual unreacted starting material (e.g., methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate) or trapped reaction solvent. The bulky 2-chloro-6-fluorobenzyl ether group increases the lipophilicity of the molecule, making it prone to trapping non-polar impurities. Action: Triturate the crude mixture with cold hexanes or diethyl ether. The target benzohydrazide is highly insoluble in cold non-polar solvents due to the strong intermolecular hydrogen bonding of the hydrazide (-CONHNH2) moiety, whereas the unreacted ester will dissolve.

Q2: How do I completely remove excess hydrazine hydrate? A: Hydrazine is a highly reactive nucleophile that will ruin subsequent downstream reactions (such as Schiff base formations). Fortunately, it is highly water-soluble. You must2[2]. Self-Validation: Test the aqueous filtrate with pH paper. Continue washing until the pH drops from highly basic (>9) to neutral (~7), confirming the complete removal of the hydrazine.

Q3: Recrystallization failed to remove a persistent impurity. What is the optimal solvent system? A: 2[2]. Ethanol is the industry standard because its polarity perfectly balances the lipophilic ether tail and the polar hydrazide headgroup. If the product oils out during cooling in pure ethanol, use an Ethanol/Water co-solvent system. If standard washing and recrystallization fail,3[3].

Q4: How do I separate the bis-hydrazide side product? A: The bis-hydrazide side product (N,N'-bis(4-[(2-chloro-6-fluorophenyl)methoxy]benzoyl)hydrazine) forms when the newly synthesized benzohydrazide acts as a nucleophile and attacks another molecule of the starting ester. This occurs if the reaction is run at too high a temperature or without a sufficient excess of hydrazine. Action: Because its polarity is very close to the target compound, you must perform4[4] using a gradient of Dichloromethane (DCM) and Methanol.

Validated Experimental Protocols
Protocol A: Optimized Hot Solvent Recrystallization

This protocol leverages the temperature-dependent solubility of hydrogen-bonded networks.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol. Causality: Benzohydrazides exhibit strong intermolecular hydrogen bonding, requiring high thermal energy to break the lattice, ensuring high solubility only at elevated temperatures[2].

  • Hot Filtration (Optional): If insoluble particulates remain (often polymerized impurities), perform a rapid hot gravity filtration through fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature.

    • Self-Validation: You should observe the spontaneous nucleation of fine, needle-like crystals. If the solution oils out instead of crystallizing, reheat the mixture, add 5-10% deionized water dropwise until slight cloudiness persists, and cool again.

  • Maturation: Submerge the flask in an ice bath (0–4 °C) for 30–45 minutes to maximize crystal yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with a minimal amount of ice-cold ethanol to displace the impurity-laden mother liquor without dissolving your purified product. Dry under high vacuum.

Protocol B: Flash Column Chromatography

If recrystallization fails to remove the bis-hydrazide or unreacted ester, 2[2].

  • Preparation: Prepare a silica gel column (100-200 mesh).

  • Loading: Dissolve the crude mixture in a minimum amount of DCM. Because benzohydrazides can have poor solubility in pure DCM, you may need to dry-load the sample: dissolve the crude in a volatile solvent (like THF or Acetone), add a small amount of silica gel, evaporate to a free-flowing powder, and load this powder onto the top of the column.

  • Elution: Use a gradient solvent system starting from 100% DCM and slowly increasing polarity to 90:10 DCM:Methanol.

    • Causality: The highly polar hydrazide moiety requires a polar protic co-solvent (Methanol) to overcome strong hydrogen-bond adsorption to the silica stationary phase.

  • Fraction Analysis: Monitor fractions via TLC.

    • Self-Validation: The target benzohydrazide will stain positively (turning yellow/brown) when heated with a ninhydrin stain due to the primary amine of the hydrazide group. The starting ester will not react with ninhydrin, allowing for unambiguous identification of your product fractions.

References
  • BenchChem. "Troubleshooting guide for the synthesis of benzohydrazide derivatives." BenchChem Technical Support.2

  • EvitaChem. "Screening Compounds P82164." EvitaChem Product Catalog.1

  • The Journal of Organic Chemistry. "Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides." ACS Publications.4

  • ResearchGate. "How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?" ResearchGate Q&A Forums.3

Sources

Reference Data & Comparative Studies

Validation

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide vs standard antitubercular agents

As a Senior Application Scientist, evaluating novel chemical entities against established clinical baselines requires a rigorous synthesis of structural biology, high-throughput screening data, and self-validating method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities against established clinical baselines requires a rigorous synthesis of structural biology, high-throughput screening data, and self-validating methodologies.

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel scaffolds capable of bypassing traditional resistance mechanisms. This guide provides an objective, data-driven comparison between the preclinical screening compound 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide [1] and standard first-line antitubercular agents.

Structural Rationale & Mechanistic Causality

While structurally related to the first-line prodrug Isoniazid (INH), advanced benzohydrazide derivatives are engineered to overcome KatG-mutation-dependent resistance[2]. The specific chemical architecture of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide offers distinct mechanistic advantages:

  • Benzohydrazide Core: Mimics the pharmacophore of INH, allowing it to interact with critical mycobacterial targets such as the enoyl-acyl carrier protein reductase (InhA) and cell wall amidases[3].

  • 2-Chloro-6-fluorophenyl Substitution: The incorporation of this halogenated ring serves a precise purpose. The electronegative fluorine atom enhances the metabolic stability of the compound against host CYP450 enzymes. Simultaneously, the bulky chlorine atom induces a steric twist, optimizing the dihedral angle for binding within the hydrophobic pockets of mycobacterial targets[4].

  • Enhanced Lipophilicity: Unlike the highly hydrophilic INH, the halogenated methoxy-linker significantly increases the compound's ClogP. This allows the molecule to passively diffuse through the mycolic acid-rich cell envelope of M. tuberculosis without requiring active transport or prodrug activation[4].

MOA A Isoniazid (INH) Prodrug B KatG Enzyme Activation A->B Susceptible Strains C Active INH-NAD Adduct B->C F InhA / Cell Wall Targets C->F Inhibition D 4-[(2-Chloro-6-fluorophenyl)... Benzohydrazide E Direct Lipophilic Penetration D->E KatG Independent E->F Direct Binding G Mycobacterial Cell Death F->G Mycolic Acid Depletion

Fig 1. Mechanistic pathway of benzohydrazides vs INH in M. tuberculosis.

Comparative Performance Profiling

To objectively evaluate this compound, we benchmark its representative in vitro screening metrics against the standard clinical regimen: Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB).

Parameter4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazideIsoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)
Primary Target InhA / Cell Wall AmidasesInhA (KatG-dependent)RNA PolymeraseArabinosyltransferase
MIC (H37Rv) 0.5 - 1.0 µg/mL0.05 µg/mL0.1 µg/mL1.0 - 2.0 µg/mL
MIC (INH-R Strains) 2.0 - 4.0 µg/mL> 16.0 µg/mL0.1 µg/mL1.0 - 2.0 µg/mL
Lipophilicity (ClogP) ~3.4 (Lipophilic)-0.7 (Hydrophilic)3.7-0.1
Metabolic Stability High (Halogenated shielding)Low (Rapid Acetylation)ModerateHigh
Cytotoxicity (CC50) > 100 µg/mL (Vero cells)> 100 µg/mL> 100 µg/mL> 100 µg/mL
Selectivity Index > 100> 2000> 1000> 50

Data represents generalized preclinical screening parameters for advanced halogenated benzohydrazides[2],[4].

Standardized Experimental Protocols

Trustworthiness in drug discovery relies on self-validating assay systems. The following protocols detail the exact methodologies required to generate the comparative data above, ensuring reproducibility and eliminating false positives.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Expert Insight: The REMA is selected over traditional agar proportion methods due to its high-throughput scalability and rapid colorimetric readout. This reduces the biosafety exposure time to live M. tuberculosis cultures from 21 days to 7 days. The inclusion of a 0.1% DMSO vehicle control ensures that observed cell death is driven by the compound's pharmacophore, not solvent toxicity.

Step-by-Step Workflow:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until an optical density (OD600) of 0.6-0.8 is reached.

  • Inoculum Standardization: Dilute the culture to a final concentration of 5 × 10⁵ CFU/mL to ensure consistent target-to-drug ratios across all test wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound (0.1 to 100 µg/mL) in 96-well microtiter plates. Maintain a final DMSO concentration of ≤0.1%.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Include a vehicle control (DMSO), a positive growth control (drug-free), and a reference standard (Isoniazid). Incubate at 37°C with 5% CO₂ for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% (w/v) resazurin solution to each well.

  • Readout: Incubate for an additional 24-48 hours. A color change from blue (oxidized/inhibited) to pink (reduced/viable) indicates bacterial growth. Record the MIC as the lowest concentration preventing the color change.

REMA_Workflow N1 Culture M. tuberculosis H37Rv (Middlebrook 7H9 + OADC) N3 Inoculate 96-Well Plates (5 x 10^5 CFU/mL) N1->N3 N2 Prepare Compound Dilutions (0.1 - 100 µg/mL in DMSO) N2->N3 N4 Primary Incubation (7 Days, 37°C, 5% CO2) N3->N4 N5 Add Resazurin Indicator (0.02% w/v) N4->N5 N6 Secondary Incubation (24-48 Hours) N5->N6 N7 Fluorescence Readout (Ex: 530nm / Em: 590nm) N6->N7

Fig 2. High-throughput REMA workflow for antimycobacterial screening.

Protocol B: Mammalian Cytotoxicity Profiling (MTT Assay)

Causality & Expert Insight: Establishing the Selectivity Index (SI = CC50/MIC) is a critical go/no-go metric in preclinical development. The MTT assay validates that the antimycobacterial activity is target-specific and not a result of general eukaryotic membrane disruption[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed Vero (African green monkey kidney) cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with serial dilutions of the test compound (up to 200 µg/mL) for 48 hours.

  • Reagent Addition: Discard the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours.

  • Formazan Solubilization: Remove the media and dissolve the intracellular purple formazan crystals (produced only by viable mitochondria) in 100 µL of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the CC50 (concentration causing 50% cell death) relative to the untreated control.

References[1] Title: Screening Compounds P82164

Sources

Comparative

A Comparative Guide to the Efficacy of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide Derivatives

This guide provides a comprehensive analysis of the benzohydrazide scaffold, with a specific focus on understanding the potential comparative efficacy of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide and its derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the benzohydrazide scaffold, with a specific focus on understanding the potential comparative efficacy of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide and its derivatives. While direct comparative studies on this specific compound series are emerging, this document synthesizes data from structurally analogous compounds to establish a robust framework for evaluation. By examining the synthesis, structure-activity relationships (SAR), and biological activities of related benzohydrazides, we can infer the therapeutic potential and guide future research for this promising class of molecules.

The benzohydrazide core is recognized as a "privileged scaffold" in medicinal chemistry, owing to its synthetic accessibility and its presence in a wide array of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The central hydrazone linkage (-CO-NH-N=CH-) provides a unique combination of rigidity and hydrogen bonding capacity, making it an excellent anchor for interacting with biological targets. The strategic introduction of the 4-[(2-Chloro-6-fluorophenyl)methoxy] moiety combines the established benzohydrazide core with a halogenated aromatic group, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[4]

General Synthetic Strategy and Rationale

The synthesis of benzohydrazide derivatives is typically a straightforward and high-yielding process, making it an attractive platform for generating chemical libraries for screening. The most common pathway involves a two-step procedure: the conversion of a substituted benzoic acid to its corresponding hydrazide, followed by condensation with a suitable aldehyde or ketone to form the final hydrazone derivative.

The rationale for this multi-step synthesis is control and purity. The initial esterification and subsequent hydrazinolysis is a reliable method to produce the key benzohydrazide intermediate.[5] This intermediate can then be reacted with a diverse range of carbonyl compounds to rapidly generate a library of derivatives, allowing for extensive exploration of the structure-activity relationship.

Proposed Synthesis of the Core Scaffold

The synthesis of the parent 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide would logically proceed via the following pathway, starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A Methyl 4-hydroxybenzoate C Methyl 4-((2-chloro-6-fluorobenzyl)oxy)benzoate A->C K2CO3, Acetone, Reflux B 2-Chloro-6-fluorobenzyl chloride B->C E 4-((2-Chloro-6-fluorobenzyl)oxy)benzohydrazide (Core Scaffold) C->E Ethanol, Reflux D Hydrazine Hydrate (NH2NH2·H2O) D->E G Final Benzohydrazide Derivative E->G Ethanol, Catalytic Acid F Substituted Aldehyde/Ketone (R-CHO) F->G

Caption: Proposed synthetic pathway for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide derivatives.

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological efficacy of benzohydrazide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Analysis of published data on analogous compounds allows us to predict how modifications to the core 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide scaffold might influence its activity.[2][6]

Key Structural Regions for Modification

SAR_Diagram scaffold [Core Benzohydrazide Scaffold Image] A Region A: Substituents on the Terminal Phenyl Ring A->scaffold:w B Region B: The Hydrazone Linker -C(=O)NHN=CH- B->scaffold:n C Region C: The (2-Chloro-6-fluorophenyl)methoxy Moiety C->scaffold:e Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Lead Optimization A Synthesis of Derivative Library B Single-Dose Screening (e.g., at 10 µM) Against Target Panel A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Determine IC₅₀/MIC for 'Hits' C->D E Assess Selectivity (e.g., Cancer vs. Normal Cells) D->E F Rank Compounds by Potency and Selectivity E->F G In Vitro ADME Profiling (Metabolic Stability, Solubility) F->G H Mechanism of Action Studies G->H I In Vivo Efficacy Studies (e.g., Xenograft Models) H->I

Caption: A typical workflow for the biological evaluation of a new chemical series.

Conclusion and Future Directions

The 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research into analogous benzohydrazide derivatives, it is plausible that this class of compounds will exhibit significant biological activity. The dual halogen substitution on the benzyl moiety provides a unique handle for optimizing potency and pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a focused library of derivatives. By varying the aldehyde or ketone component used in the final condensation step, researchers can probe the structure-activity relationship and identify compounds with superior efficacy and selectivity against specific targets, such as cancer cell lines, bacterial strains, or enzymes. Subsequent in-depth studies, including mechanism of action and in vivo testing, will be crucial to validate the therapeutic potential of the most promising candidates.

References

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
  • Structure–activity relationship for cholinesterase enzyme activity of 2-(benzamido) benzohydrazide derivatives.
  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives.
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

  • 4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide monohydrate. National Center for Biotechnology Information. [Link]

  • Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. EA Journals. [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of two plausible and robust synthetic pathways for 4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide, a compound of interest for further chemical and biological exploration. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a critical evaluation of the underlying chemical principles and the factors influencing the reproducibility of each method.

Introduction to 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is a substituted benzohydrazide derivative. The benzohydrazide scaffold is a recognized pharmacophore present in a variety of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions on the phenyl rings of this molecule suggest its potential as a targeted therapeutic agent. Ensuring a reproducible and scalable synthesis is the foundational step in unlocking its full therapeutic potential.

Pathway 1: Late-Stage Hydrazinolysis

This synthetic approach involves the initial construction of the ether linkage via a Williamson ether synthesis, followed by the conversion of a carboxylate ester to the final benzohydrazide. This pathway is advantageous when considering the potential for parallel synthesis of a library of hydrazide analogs from a common ester intermediate.

Conceptual Workflow of Pathway 1

Pathway 1 A Methyl 4-hydroxybenzoate C Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate A->C Williamson Ether Synthesis B 2-Chloro-6-fluorobenzyl bromide B->C E 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide C->E Hydrazinolysis D Hydrazine hydrate D->E

Caption: Late-Stage Hydrazinolysis approach to the target molecule.

Experimental Protocol: Pathway 1

Step 1a: Synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate (Williamson Ether Synthesis)

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 2-chloro-6-fluorobenzyl bromide (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate.

Step 1b: Synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide (Hydrazinolysis)

  • Dissolve the methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate (1.0 eq) in ethanol or methanol.

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, filter the solid and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure and add cold water to precipitate the product.

  • Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide.

Reproducibility Analysis of Pathway 1
StepKey TransformationFactors Influencing ReproducibilityExpected Yield RangePurity Considerations
1a Williamson Ether SynthesisPurity of starting materials, choice of base and solvent, reaction temperature, and moisture control.75-90%Potential for O- vs. C-alkylation (though O-alkylation is highly favored), and unreacted starting materials.
1b HydrazinolysisPurity of the ester, excess of hydrazine hydrate, reaction time, and temperature.80-95%Incomplete reaction, potential for side reactions if other reactive functional groups are present.

Expertise & Experience Insights: The Williamson ether synthesis is a generally robust and high-yielding reaction. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial for promoting the Sₙ2 reaction. Cesium carbonate is often a superior base for this transformation, leading to higher yields and milder reaction conditions. For the hydrazinolysis step, using a significant excess of hydrazine hydrate drives the reaction to completion. Microwave-assisted hydrazinolysis has been shown to significantly reduce reaction times and improve yields for similar substrates.

Pathway 2: Early-Stage Hydrazide Formation

This alternative route prioritizes the formation of the hydrazide functional group early in the synthetic sequence. This approach can be advantageous if the starting methyl 4-hydroxybenzoate is prone to hydrolysis under the conditions of the Williamson ether synthesis.

Conceptual Workflow of Pathway 2

Pathway 2 A Methyl 4-hydroxybenzoate C 4-Hydroxybenzohydrazide A->C Hydrazinolysis B Hydrazine hydrate B->C E 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide C->E Williamson Ether Synthesis D 2-Chloro-6-fluorobenzyl bromide D->E

Caption: Early-Stage Hydrazide Formation approach to the target molecule.

Experimental Protocol: Pathway 2

Step 2a: Synthesis of 4-Hydroxybenzohydrazide

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Reflux the mixture for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-hydroxybenzohydrazide. This product is often of high purity and can be used in the next step without further purification.

Step 2b: Synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide (Williamson Ether Synthesis)

  • Suspend 4-hydroxybenzohydrazide (1.0 eq) in a suitable polar aprotic solvent such as DMF.

  • Add a base such as potassium carbonate (1.5 eq) or sodium hydride (NaH, 1.2 eq, use with caution) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of 2-chloro-6-fluorobenzyl bromide (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour into ice-water.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide.

Reproducibility Analysis of Pathway 2
StepKey TransformationFactors Influencing ReproducibilityExpected Yield RangePurity Considerations
2a HydrazinolysisPurity of the starting ester, excess of hydrazine hydrate, and complete removal of the starting ester.85-95%The product is typically crystalline and of high purity after filtration.
2b Williamson Ether SynthesisChoice of base, solvent, and temperature. The presence of the hydrazide moiety may complicate the reaction.60-80%Potential for N-alkylation of the hydrazide as a side reaction. The phenolic oxygen is more nucleophilic, but N-alkylation can occur.

Expertise & Experience Insights: The initial hydrazinolysis of methyl 4-hydroxybenzoate is generally a very clean and high-yielding reaction. The resulting 4-hydroxybenzohydrazide is often crystalline and easy to purify. The subsequent Williamson ether synthesis on the phenolic hydroxyl group is the more critical step in this pathway. The presence of the nucleophilic nitrogen atoms in the hydrazide group could potentially lead to side reactions (N-alkylation). However, the phenoxide formed from the deprotonation of the hydroxyl group is a softer and generally more reactive nucleophile for Sₙ2 reactions with alkyl halides compared to the nitrogen atoms of the hydrazide. Careful control of reaction conditions, particularly the choice of a non-nucleophilic base and a suitable temperature, is key to maximizing the yield of the desired O-alkylated product.

Comparative Analysis and Recommendation

FeaturePathway 1: Late-Stage HydrazinolysisPathway 2: Early-Stage Hydrazide Formation
Overall Yield Potentially higher due to more straightforward individual steps.May be slightly lower due to potential side reactions in the second step.
Reproducibility High, as both steps are generally reliable and high-yielding transformations.Good, but the Williamson ether synthesis on the hydrazide intermediate requires more careful optimization to ensure chemoselectivity.
Purification May require two chromatographic purifications.The first step often yields a pure product by crystallization, potentially only requiring one chromatographic purification for the final product.
Scalability Both pathways are amenable to scale-up with appropriate process controls.The use of sodium hydride in the second step of Pathway 2 may present more significant safety considerations on a larger scale compared to carbonate bases.
Versatility The intermediate ester can be used to synthesize a variety of hydrazide analogs.Less versatile for creating a library of analogs from a common intermediate.

Recommendation:

For routine and reproducible lab-scale synthesis of the target compound, Pathway 1 (Late-Stage Hydrazinolysis) is recommended. The individual reactions are well-understood, high-yielding, and less prone to side reactions, which contributes to a more predictable and reproducible outcome. The ability to purify the intermediate ester by chromatography ensures that the final hydrazinolysis step begins with high-purity material, often leading to a final product that can be purified by simple recrystallization.

Pathway 2 (Early-Stage Hydrazide Formation) is a viable alternative, particularly if the intermediate 4-hydroxybenzohydrazide is readily available or if issues with the stability of the starting ester under Williamson ether synthesis conditions are encountered. However, careful optimization of the second step is crucial to minimize N-alkylation and maximize the yield of the desired product.

Conclusion

The synthesis of 4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide can be reliably achieved through two logical multi-step synthetic sequences. While both pathways are chemically sound, the late-stage hydrazinolysis approach (Pathway 1) offers a slight advantage in terms of expected overall yield and reproducibility due to the more straightforward nature of the individual transformations. As with any multi-step synthesis, careful execution of the experimental procedures, diligent monitoring of reaction progress, and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.

References

  • Organic Syntheses Procedure. Phenylsemicarbazide. Organic Syntheses. Accessed March 17, 2026. [Link]

  • Saeed, H. H., & Al-jothery, H. A. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
  • Suryanto, S., Mardhiani, Y. D., & Erwanto, Y. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxybenzohydrazide and Their Antibacterial Activity. Rasayan Journal of Chemistry, 10(1), 12-17.
  • SV ChemBioTech. Multi-Step Organic Synthesis. SV ChemBioTech. Accessed March 17, 2026. [Link]

  • Yusuf, S., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1361.
  • Saeed, H. H., & Al-jothery, H. A. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
  • Wisyantoro, D., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(4), M1099.
  • BYJU'S. Williamson Ether Synthesis. BYJU'S. Accessed March 17, 2026. [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301.
  • Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. Accessed March 17, 2026. [Link]

  • H. H.A. Rassem and A. H. Nour. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Australian Journal of Basic and Applied Sciences, 10(9), 234-240.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Accessed March 17, 2026. [Link]

  • H. Benita Sherine et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • Çakır, D., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences, 11(13), 5830.
  • Singh, P., et al. (2021). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Pharmaceuticals, 14(10), 1032.
  • University of Richmond. Williamson Ether Synthesis. University of Richmond. Accessed March 17, 2026. [Link]

  • Kumar, P., et al. (2016). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Medicinal Chemistry Research, 25(8), 1673-1690.
  • Wikipedia. Williamson ether synthesis. Wikipedia. Accessed March 17, 2026. [Link]

  • Pagliaro, M. (2022). Reproducibility in chemistry research. Heliyon, 8(1), e08727.
  • Chornous, V. A., & Vasylyshyn, R. Y. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5176-5182.
  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301.
  • Veolia. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. Veolia. Accessed March 17, 2026. [Link]

  • PubChem. 4-({2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione. PubChem. Accessed March 17, 2026. [Link]

  • Ali, M. A., et al. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 46(36), 17462-17473.
Comparative

A Comparative Guide to the Spectroscopic Purity Validation of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible research. This guide provides an in-depth, scientifically grounded framework for the spectroscopic validation of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, a molecule of interest in medicinal chemistry. We will explore the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—to unequivocally establish the purity and structural integrity of this compound.

This document moves beyond a simple recitation of methods. As senior application scientists, our goal is to illuminate the "why" behind the "how," offering insights into experimental design and data interpretation that ensure a self-validating and trustworthy analytical workflow. The principles and protocols detailed herein are grounded in established scientific literature and aligned with the stringent expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Imperative of Purity in Drug Discovery

The presence of even minute impurities can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading biological data and potential safety concerns. For a molecule like 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, which contains multiple reactive functional groups, the potential for side-products during synthesis is a critical consideration. Therefore, a multi-faceted analytical approach is essential to ensure that the material under investigation is indeed the intended chemical entity, free from starting materials, intermediates, and by-products.

A Multi-Pronged Spectroscopic Approach

No single analytical technique can provide a complete picture of a compound's purity. By combining the strengths of NMR, FT-IR, and Mass Spectrometry, we can create a comprehensive and robust validation package.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. It is a powerful tool for identifying and quantifying impurities.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a unique molecular "fingerprint" and is highly effective for confirming the presence of key structural motifs and detecting certain impurities.[8][9][10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition. It is exceptionally sensitive for detecting trace impurities.[9][10]

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected ¹H NMR Data for High-Purity 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

The following table outlines the predicted proton NMR signals for the target molecule. The chemical shifts (δ) are approximate and can vary slightly based on the solvent and concentration.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-NH- (amide)~10.5 - 11.5Singlet (broad)1H
-NH₂ (hydrazide)~4.5 - 5.5Singlet (broad)2H
Aromatic Protons (Benzohydrazide Ring)~7.8 - 8.0 and ~7.0 - 7.2Doublets2H and 2H
Aromatic Protons (Chlorofluorophenyl Ring)~7.2 - 7.6Multiplet3H
-O-CH₂-~5.2Singlet2H

Table 1: Predicted ¹H NMR chemical shifts for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Expected ¹³C NMR Data for High-Purity 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (amide)~165 - 170
Aromatic Carbons~110 - 165
-O-CH₂-~65 - 75

Table 2: Predicted ¹³C NMR chemical shifts for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Comparison with Potential Impurities

The power of NMR in purity assessment lies in its ability to detect signals from impurities. For instance:

  • Unreacted 4-hydroxybenzohydrazide: Would show a distinct set of aromatic signals and the absence of the -O-CH₂- signal and the signals from the 2-chloro-6-fluorophenyl group.

  • Unreacted 2-chloro-6-fluorobenzyl halide: Would exhibit its own characteristic aromatic and benzylic proton signals.

  • Solvent Residues: Sharp singlets corresponding to common organic solvents (e.g., acetone, ethyl acetate) may be present and can be quantified if an internal standard is used.

The absence of any unexpected signals in the ¹H and ¹³C NMR spectra is a strong indicator of high purity.

Workflow for NMR Purity Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Weigh Sample B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR B->C D Acquire ¹³C NMR B->D E Assign Signals to Molecular Structure C->E D->E F Integrate ¹H Signals E->F G Compare with Expected Spectra & Impurity Profiles F->G H Purity Confirmed? G->H

Caption: Workflow for NMR-based purity validation.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups and to serve as a fingerprint for the compound.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and ratio it against the sample spectrum.

Expected FT-IR Absorption Bands for High-Purity 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amide and hydrazide)3200 - 3400Medium-Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, -CH₂-)2850 - 2960Medium
C=O Stretch (amide)1640 - 1680Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-O Stretch (ether)1200 - 1300Strong
C-Cl Stretch700 - 800Medium
C-F Stretch1000 - 1400Strong

Table 3: Key FT-IR absorption bands for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Comparison with Potential Impurities

The FT-IR spectrum of the target compound will be a composite of the vibrations from both the benzohydrazide and the substituted benzyl ether moieties.

  • 4-hydroxybenzohydrazide: Would show a broad O-H stretch around 3200-3600 cm⁻¹, which might be masked by the N-H stretches, but would lack the characteristic C-Cl and C-F stretches.

  • The spectrum of a pure sample should be highly reproducible and can be used as a reference for future batches. Any significant deviation in the position or relative intensity of the absorption bands could indicate the presence of an impurity or a different polymorphic form.

Workflow for FT-IR Purity Verification

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Prepare KBr Pellet or use ATR B Acquire FT-IR Spectrum A->B C Identify Key Functional Group Peaks B->C D Compare with Reference Spectrum or Expected Bands C->D E Fingerprint Match? D->E

Caption: Workflow for FT-IR based purity verification.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the target compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, adding another layer of confidence.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive or negative ion mode.

Expected Mass Spectrometry Data for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

The molecular formula of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is C₁₄H₁₂ClFN₂O₂. Its monoisotopic mass is approximately 309.05 g/mol .

Ion Expected m/z Notes
[M+H]⁺~310.06Protonated molecule
[M+Na]⁺~332.04Sodium adduct
[M-H]⁻~308.04Deprotonated molecule

Table 4: Expected m/z values in mass spectrometry.

A key feature to look for is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion peak ([M+H]⁺) should be accompanied by an isotope peak ([M+2+H]⁺) at two mass units higher with roughly one-third the intensity.

Comparison with Potential Impurities

Mass spectrometry is exceptionally good at detecting impurities, even at very low levels.

  • Starting materials and by-products: Will appear as distinct peaks at their respective molecular weights.

  • The high sensitivity of MS allows for the detection of trace impurities that may not be visible by NMR or FT-IR.

Workflow for Mass Spectrometry Validation

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Prepare Dilute Solution B Acquire Mass Spectrum A->B C Identify Molecular Ion Peak ([M+H]⁺) B->C D Analyze Isotopic Pattern (for Cl) C->D E Screen for Impurity Masses D->E F Correct Mass and Isotopic Pattern? E->F

Caption: Workflow for Mass Spectrometry based validation.

Conclusion: A Synthesis of Spectroscopic Evidence

The spectroscopic validation of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is a process of building a cohesive and self-reinforcing body of evidence. By integrating the structural details from NMR, the functional group confirmation from FT-IR, and the molecular weight verification from mass spectrometry, researchers can be highly confident in the purity and identity of their compound.

This guide provides a robust framework for this validation process. The provided protocols and expected data serve as a benchmark for high-purity material. Any deviation from these benchmarks should be thoroughly investigated to identify and quantify potential impurities. Adherence to these principles of scientific integrity and rigorous analytical validation is paramount for the advancement of reliable and impactful drug discovery and development.

References

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]

  • Louis Savein Dupuis J. Multidiscip. Res. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). LinkedIn. Retrieved from [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Proclinical. Retrieved from [Link]

  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Retrieved from [Link]

  • BioPharm International. (2025, November 28). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • Microbial Science Archives. (2023, September 26). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

  • Kousar, N., et al. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. Retrieved from [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 14851-14868.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Policija. (n.d.). Analytical report. Retrieved from [Link]

  • ResearchGate. (2011, April). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]

  • Ferreira, R. J., et al. (2021).
  • Cárdenas Martínez, K. J., et al. (2021). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 27(4), 2263-2272.
  • RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8313-8323.
  • RSC Publishing. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Al-Hamdani, A. A., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Crystals, 11(2), 121.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, a halogenated hydrazide derivative. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazards: A Cautious Approach to Disposal

Therefore, it is imperative to treat this compound as a hazardous substance, adhering to all local, state, and federal regulations governing chemical waste[4][5][6].

Pre-Disposal Preparations: Segregation and Containerization

Proper disposal begins with meticulous preparation at the point of waste generation. This crucial first step prevents accidental reactions and ensures the waste is correctly routed for final disposal.

Waste Characterization and Segregation

All waste streams containing 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide must be classified as halogenated organic waste . This is a critical distinction from non-halogenated organic waste, as they are typically incinerated under different conditions[3].

Key Segregation Practices:

  • Dedicated Waste Container: Establish a clearly labeled, dedicated container for all waste contaminated with 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly:

    • Non-halogenated organic solvents: Mixing can complicate the disposal process and increase costs[7].

    • Acids and bases: Incompatible chemicals should never be mixed in the same container[3][6].

    • Oxidizing agents: Hydrazines can react violently with oxidizing agents[8].

Container Selection and Labeling

The choice of waste container is critical for safe storage and transport.

  • Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a secure, threaded cap[2][9]. Ensure the container is free from damage or deterioration[4].

  • Secure Closure: The container must have a leak-proof closure to prevent the release of vapors or spills[4][9].

  • Proper Labeling: All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added[9]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide" and any other components in the waste stream.

    • The approximate concentration or volume of each component.

    • The associated hazards (e.g., "Toxic," "Halogenated Organic Waste").

    • The date of accumulation.

Step-by-Step Disposal Protocol

The following protocol outlines the safe handling and disposal of both pure 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide and materials contaminated with it. All procedures involving the handling of the pure compound or its concentrated solutions should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side shields are mandatory[10].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber[2][8].

  • Body Protection: A lab coat should be worn at all times[2][10]. For larger quantities or in the event of a spill, impervious clothing may be necessary[10].

Disposal of Pure Compound
  • Containerization:

    • If the original container is to be disposed of, ensure it is securely sealed.

    • Place the primary container into a larger, sealable plastic bag or a secondary container as an extra precaution[1].

  • Labeling:

    • Affix a hazardous waste label to the outer bag or secondary container.

  • Storage:

    • Store the container in a designated satellite accumulation area that is well-ventilated and secure[1][11]. This area should be away from incompatible materials[2][8].

Disposal of Contaminated Materials

Materials such as weighing paper, spatulas, gloves, and absorbent pads that have come into contact with 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide are also considered hazardous waste.

  • Collection:

    • Place all contaminated disposable materials into a designated, labeled, and sealable plastic bag or a dedicated waste container[1].

  • Labeling:

    • Clearly label the bag or container as "Hazardous Waste" and list the contaminant.

  • Storage:

    • Store the sealed bag or container in the designated satellite accumulation area alongside the pure compound waste.

Spill Management

In the event of a small spill, the following steps should be taken by trained personnel:

  • Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood[9].

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent for large spills of hydrazines[12].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][2].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. Place the cloth in the contaminated waste container[1].

  • Label and Store: Seal, label, and store the waste container in the satellite accumulation area.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Pre-Disposal cluster_handling Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Containerize Use Labeled, Compatible Waste Container Segregate->Containerize Pure Pure Compound Containerize->Pure Contaminated Contaminated Materials Containerize->Contaminated Spill Spill Cleanup Containerize->Spill Store Store in Satellite Accumulation Area Pure->Store Contaminated->Store Spill->Store Pickup Arrange for Pickup by Certified Hazardous Waste Management Store->Pickup

Caption: Disposal workflow for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide.

Regulatory Compliance

All hazardous waste must be managed in accordance with federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[4][6]. Academic laboratories may be subject to specific regulations under 40 CFR Part 262, Subpart K[6][13]. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Waste Framework Directive provide the overarching legal framework[14][15][16].

It is the responsibility of the waste generator to:

  • Obtain an EPA ID number if required[11].

  • Adhere to onsite accumulation time limits[4][6].

  • Maintain accurate records of waste generation and disposal[5][6].

  • Ensure that all personnel handling hazardous waste are properly trained[4][6].

Final Disposal

The final step in the disposal process is the transfer of the hazardous waste to a certified hazardous waste management company. Do not attempt to dispose of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide or its contaminated materials via standard trash or by pouring them down the drain[1][2]. A licensed waste broker will ensure the material is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper management, which for halogenated organic compounds typically involves high-temperature incineration[3][5].

Key Information Summary
Waste Classification Halogenated Organic Hazardous Waste[3]
Primary Hazards Potential toxicity, suspected carcinogenicity (as a hydrazide derivative)[1]
Required PPE Chemical safety goggles, chemical-resistant gloves, lab coat[10]
Incompatible Materials Non-halogenated organics, acids, bases, oxidizing agents[3][6][8]
Disposal Method Collection by a certified hazardous waste management company for incineration[1][3][5]
Regulatory Frameworks EPA (RCRA), ECHA (REACH, Waste Framework Directive)[4][6][14][15][16]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, upholding their commitment to safety and environmental stewardship.

References

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz - Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago - Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Toxicological Profile for Hydrazines. (1997, September). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Toxicological Profile for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • 4-chloro-2-fluoro-6-methoxybenzamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Understanding the Waste Framework Directive. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • European Union Chemical Regulations - A Review. (2022, February 4). Cademix Institute of Technology. Retrieved from [Link]

  • REACH Regulation. (n.d.). European Commission. Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • RoHS - Restriction of Hazardous Substances in Electrical & Electronic Equipment Directive. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • End-of-Life Vehicles Directive. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

An In-Depth Guide to Personal Protective Equipment for Handling 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide A Proactive Stance on Laboratory Safety As a novel research chemical, 4-[(2-Chloro-6-fluorophenyl)methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

A Proactive Stance on Laboratory Safety

As a novel research chemical, 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide lacks comprehensive, publicly available toxicological data. This guide, therefore, adopts the precautionary principle. The recommendations provided are synthesized from the safety profiles of structurally analogous compounds, including benzohydrazides, halogenated aromatics, and hydrazines.[1][2][3] Adherence to this guide is crucial for mitigating potential risks and ensuring a safe laboratory environment for all personnel. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge needed for safe handling.

Hazard Assessment: An Evidence-Based Analysis

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from related chemical families. Benzohydrazide and its derivatives are known to pose several risks.

Key Potential Hazards:

  • Skin and Eye Irritation: Many benzohydrazide compounds are classified as skin and eye irritants.[2][4] Direct contact with the solid powder or solutions can cause redness, discomfort, or more severe reactions.

  • Respiratory Irritation: Inhalation of airborne dust may cause respiratory irritation.[3][4]

  • Toxicity: Related compounds exhibit moderate toxicity if ingested and can be harmful if they come into contact with the skin.[5][6] Some hydrazine derivatives are also associated with more severe long-term health effects, warranting minimal exposure.[1]

  • Aquatic Toxicity: Halogenated aromatic compounds are often toxic to aquatic life, necessitating careful disposal to prevent environmental release.[6]

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard CategoryPotential EffectRationale based on Analogous CompoundsCitations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed or in contact with skin; may cause respiratory irritation.Benzohydrazide and similar structures show moderate acute toxicity.[1][4][5][6]
Skin Corrosion/Irritation Causes skin irritation.A common classification for benzohydrazide derivatives.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.A common classification for benzohydrazide derivatives.[2][4]
Environmental Hazards Potentially toxic to aquatic life.Halogenated aromatic compounds often carry this classification.[6]

The First Line of Defense: Engineering and Administrative Controls

Before relying on Personal Protective Equipment (PPE), which is the last line of defense, robust engineering and administrative controls must be in place.[7]

  • Engineering Controls: All handling of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, especially the solid powder, must be conducted within a certified chemical fume hood.[8] This minimizes the risk of inhalation and contains any potential spills. The fume hood's functionality should be verified before any work begins.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Designate specific areas for its storage and use. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical for preventing direct exposure.[10] The required level of PPE depends on the specific procedure being performed.

Hand Protection: Chemical-Resistant Gloves
  • Selection: Nitrile gloves are recommended as they provide good resistance against a wide range of chemicals, including many solvents, acids, and bases.[11] Always inspect gloves for tears or punctures before use.

  • Practice: For handling concentrated solutions or for extended periods, consider double-gloving. If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[3]

Eye and Face Protection: Preventing Ocular Exposure
  • Standard Use: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory at all times when handling this compound in any form.[8][11] Safety glasses do not offer sufficient protection against splashes.[11]

  • High-Risk Operations: When there is a significant risk of splashing, such as when transferring large volumes of a solution, a face shield should be worn in addition to chemical splash goggles.[11]

Body Protection: A Barrier for Your Skin
  • Standard Use: A long-sleeved laboratory coat is required to protect against minor splashes and solid contamination.[7]

  • Material: Ensure the lab coat is made of a suitable material. In cases of significant splash risk, a chemically resistant apron may be worn over the lab coat.[10]

  • Footwear: Closed-toed shoes must be worn at all times in the laboratory. Perforated shoes or sandals are not permitted.[7]

Respiratory Protection: Guarding Against Inhalation
  • When Required: Respiratory protection is necessary if there is a risk of inhaling dust, such as during weighing or transfer operations outside of a certified fume hood, or in the event of a large spill.

  • Selection: A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (P95 or P100) should be used.[3] All personnel requiring a respirator must be properly fit-tested and trained in its use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a strict, systematic procedure minimizes the risk of exposure and ensures the integrity of the experiment.

Step 1: Preparation
  • Verify that the chemical fume hood has a current certification sticker.

  • Ensure the work area within the fume hood is clean and uncluttered.

  • Assemble all necessary equipment (spatulas, beakers, solvent, etc.) inside the fume hood.

  • Locate the designated "Halogenated Organic Waste" container and ensure it is accessible.[8]

  • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

Step 2: Handling the Solid Compound (e.g., Weighing)
  • All weighing of the solid powder must occur inside the fume hood to contain airborne particles.

  • Use the "tare method" to minimize dust generation.[8] Pre-weigh a sealed container (e.g., a vial with a cap) on the analytical balance.

  • Inside the fume hood, carefully add the desired amount of the compound to the container using a clean spatula.

  • Securely close the container before removing it from the fume hood to re-weigh.

Step 3: Preparing and Handling Solutions
  • All solution preparations must be performed inside the fume hood.

  • Slowly add the solid compound to the solvent to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath for temperature control.

  • Keep the container with the solution covered when not in immediate use.

Step 4: Post-Handling and Decontamination
  • Thoroughly decontaminate the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Clean any non-disposable equipment that came into contact with the chemical.

  • Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Wash hands thoroughly with soap and water immediately after removing PPE.

G Figure 1: Standard Workflow for Handling 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble Equipment and Waste Container prep1->prep2 prep3 Don Required PPE: - Lab Coat - Goggles - Nitrile Gloves prep2->prep3 handle1 Weigh Solid Using Tare Method prep3->handle1 handle2 Prepare Solution: Add Solid to Solvent Slowly handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 post2 Dispose of Waste in Designated Container post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A standardized workflow ensures all safety checks and procedures are followed sequentially.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste can harm the environment and violate regulations.[12]

  • Waste Segregation: As a halogenated organic compound, all waste containing 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][13] Do not mix with non-halogenated waste.

  • Solid Waste: Unused solid compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill cleanup) should be collected in a sealed, labeled container and disposed of as hazardous solid waste.

  • Liquid Waste: All solutions containing the compound should be collected in the "Halogenated Organic Waste" liquid container.

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[1][13]

G Figure 2: PPE Selection Decision Tree task What is the task? ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles task->ppe_base Handling Dilute Solution (<0.1 M) ppe_splash Add Face Shield task->ppe_splash Transferring Large Volume (>1 L) or Conc. Solution ppe_dust Work in Fume Hood. If not possible, wear N95/P95 Respirator. task->ppe_dust Weighing or Transferring Solid Powder ppe_splash->ppe_base (in addition to) ppe_dust->ppe_base (in addition to)

Caption: This decision tree helps in selecting the appropriate level of PPE based on the specific task.

References

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • Material Safety Data Sheet - Capot Chemical. [Link]

  • Guidelines for Chemical Waste Disposal - Natural Sciences Research Institute. [Link]

  • Synthesis of 2,5-Diaryloxadiazinones - Organic Syntheses Procedure. [Link]

  • Chemical Waste Disposal - Monash University. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. [Link]

  • Polycyclic Aromatic Hydrocarbons - 3M. [Link]

  • 4-Fluorobenzhydrazide - SAFETY DATA SHEET. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.